molecular formula C9H8FNO4 B3231848 Methyl 2-(3-fluoro-2-nitrophenyl)acetate CAS No. 1330632-17-1

Methyl 2-(3-fluoro-2-nitrophenyl)acetate

Cat. No.: B3231848
CAS No.: 1330632-17-1
M. Wt: 213.16 g/mol
InChI Key: VVQNBUHRWCFXJG-UHFFFAOYSA-N
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Description

Methyl 2-(3-fluoro-2-nitrophenyl)acetate is a versatile fluorinated aromatic building block of significant interest in advanced chemical synthesis and drug discovery. Its structure incorporates two key functional handles—a methyl ester and an aromatic nitro group adjacent to a fluorine atom—that allow for sequential and selective derivatization to create a diverse array of complex molecules. The electron-withdrawing nitro group meta to the fluorine atom activates the ring for nucleophilic aromatic substitution, enabling the fluorine to be replaced by various nucleophiles. Meanwhile, the ester can be hydrolyzed to the corresponding acid or transformed into amides, and the nitro group can be reduced to an aniline, a crucial intermediate for constructing heterocycles or introducing other nitrogen-based functionalities. The incorporation of fluorine into organic compounds is a cornerstone of modern medicinal chemistry, as it can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. A significant percentage of newly approved pharmaceuticals contain fluorine, underscoring the value of fluorinated intermediates like this compound. As a specialized synthetic intermediate, it is particularly valuable for constructing active pharmaceutical ingredients (APIs), agrochemicals, and functional materials. This product is intended for research and development purposes. It is strictly for laboratory use and is not certified for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(3-fluoro-2-nitrophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO4/c1-15-8(12)5-6-3-2-4-7(10)9(6)11(13)14/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVQNBUHRWCFXJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C(=CC=C1)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20856465
Record name Methyl (3-fluoro-2-nitrophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20856465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1330632-17-1
Record name Methyl (3-fluoro-2-nitrophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20856465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-fluoro-2-nitrophenylacetic acid methyl ester MSDS and safety data

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive safety, handling, and physicochemical profile for Methyl 2-(3-fluoro-2-nitrophenyl)acetate (CAS 1330632-17-1).[1] It is designed for researchers and drug development professionals requiring high-fidelity data for experimental design and risk assessment.

Chemical Identity & Physicochemical Properties[2][3][4][5][6]

Methyl 3-fluoro-2-nitrophenylacetate is a specialized fluorinated building block used primarily in the synthesis of indole derivatives and other nitrogen-containing heterocycles via reductive cyclization. Its structural integration of a nitro group ortho to an acetic ester side chain makes it a critical precursor for the Leimgruber-Batcho or Reissert-type indole syntheses, albeit with specific stability considerations.

Core Identity Data
PropertySpecification
Systematic Name This compound
CAS Registry Number 1330632-17-1
Synonyms Methyl (3-fluoro-2-nitrophenyl)acetate; 3-Fluoro-2-nitrophenylacetic acid methyl ester
Molecular Formula C₉H₈FNO₄
Molecular Weight 213.16 g/mol
SMILES COC(=O)CC1=C(C(=CC=C1)F)[O-]
Physical State Solid (Pale yellow to off-white crystalline powder)
Melting Point 54–58 °C (Predicted/Analogous)
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in water

Hazard Identification & GHS Classification

While specific toxicological data for this exact isomer is limited in public registries, its hazard profile is derived from the Structure-Activity Relationship (SAR) of analogous nitro-aromatic esters (e.g., Methyl 2-nitrophenylacetate) and fluorinated benzene derivatives.

GHS Label Elements

Signal Word: WARNING

Hazard ClassCategoryHazard Statement (H-Code)
Skin Corrosion/Irritation Cat. 2H315: Causes skin irritation.
Serious Eye Damage/Irritation Cat. 2AH319: Causes serious eye irritation.[2]
STOT - Single Exposure Cat. 3H335: May cause respiratory irritation.[3][2]
Acute Toxicity (Oral) Cat.[4] 4H302: Harmful if swallowed (Predicted based on nitro-aromatic class).
Critical Toxicology Note: The "Fluoroacetate" Distinction

Crucial Safety Distinction: Do NOT confuse this compound with Methyl Fluoroacetate (CAS 453-18-9).

  • Methyl Fluoroacetate: Metabolizes to fluorocitrate, blocking the Krebs cycle (Extremely Toxic/Fatal).

  • Methyl 3-Fluoro-2-Nitrophenylacetate: The fluorine atom is bound to the aromatic ring (C-F bond), which is metabolically stable and does not release toxic fluoride ions or form fluorocitrate under physiological conditions. Its toxicity is primarily driven by the nitro-aromatic moiety, not the "fluoroacetate" mechanism.

Operational Safety & Handling Protocols

A. Engineering Controls
  • Primary Containment: All handling of the solid powder must be performed inside a certified Chemical Fume Hood to prevent inhalation of dust.

  • Static Control: As a nitro-aromatic compound, potential electrostatic discharge sensitivity cannot be ruled out. Use anti-static liners and ground all weighing equipment.

B. Personal Protective Equipment (PPE) Matrix
Body PartPPE RecommendationRationale
Respiratory N95 (dust) or Half-mask with P100/OV cartridgesPrevent inhalation of irritant dusts during weighing.
Hands Nitrile Gloves (Double-gloving recommended)Nitro compounds can be absorbed transdermally. Min. thickness: 0.11 mm.
Eyes Chemical Safety GogglesStandard protection against dust and accidental splashes.
Body Lab Coat (Cotton/Flame Resistant)Prevent skin contact; synthetic fibers may melt if a fire occurs.
C. Synthesis Safety Workflow (Logic & Causality)

The synthesis of this compound often involves the nucleophilic substitution of 2,6-difluoronitrobenzene with a malonate ester. This route introduces specific hazards (Strong Bases, Exotherms) that must be managed.[2][4]

SynthesisSafety Start Starting Material: 2,6-Difluoronitrobenzene Step1 Step 1: SNAr Reaction (Exothermic, H2 Gas Evolution) Start->Step1 Activation by Nitro Group Reagent Reagent: Dimethyl Malonate + NaH/K2CO3 Reagent->Step1 Nucleophilic Attack Intermed Intermediate: Dimethyl 2-(3-fluoro-2-nitrophenyl)malonate (CAS 872141-24-7) Step1->Intermed Substitution at C-2 Note1 SAFETY ALERT: Control H2 gas evolution if using NaH. Step1->Note1 Step2 Step 2: Hydrolysis & Decarboxylation (Acidic Reflux) Intermed->Step2 Loss of CO2 Product Target Product: Methyl 3-Fluoro-2-Nitrophenylacetate (CAS 1330632-17-1) Step2->Product Re-esterification

Figure 1: Synthesis safety workflow highlighting the critical exothermic step (SNAr) and gas evolution hazards common in the preparation of this intermediate.

Emergency Response & Stability

Stability Profile
  • Thermal Stability: Nitro-aromatics can be energetically unstable at high temperatures. Avoid heating >100 °C without calorimetric testing (DSC).

  • Incompatibilities: Strong bases (can cause polymerization or rapid decomposition of the nitro-ester), Reducing agents (converts Nitro to Amine/Hydroxylamine - exothermic).

First Aid Measures
  • Inhalation: Remove victim to fresh air.[2] If breathing is difficult, administer oxygen. Rationale: Nitro compounds can induce methemoglobinemia (blue lips/fingernails); oxygen counteracts hypoxia.

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol (enhances transdermal absorption).

  • Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses.[2]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Contact Poison Control immediately.[2][4]

Spill Cleanup Protocol
  • Evacuate: Clear the immediate area.

  • PPE: Don full PPE including respiratory protection.

  • Contain: Dampen the solid with a chemically inert solvent (e.g., PEG-400 or water mist) to prevent dust generation.

  • Clean: Scoop into a sealable waste container.

  • Decontaminate: Wash surface with a mild detergent solution.

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: 2-Nitrophenylacetic acid derivatives (General Class). Retrieved from

  • PubChem. (2024).[5][3] Compound Summary: this compound (CAS 1330632-17-1).[1] National Library of Medicine. Retrieved from

  • BenchChem. (2024). Dimethyl 2-(3-Fluoro-2-nitrophenyl)malonate (Precursor Data). Retrieved from

  • GuideChem. (2024). Chemical Properties for CAS 1330632-17-1.[1] Retrieved from

Sources

Thermodynamic Solubility Profiling of Fluorinated Nitro Phenylacetates: Process Optimization & Modeling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Architecture

The solubility of fluorinated nitro phenylacetate derivatives (e.g., Ethyl 2-(2,4-difluoro-3-nitrophenyl)acetate) is a critical parameter in the optimization of nucleophilic aromatic substitutions (


) and subsequent purification steps in active pharmaceutical ingredient (API) synthesis.

These compounds exhibit a complex solubility profile due to the competing electronic effects of the substituents:

  • Nitro Group (

    
    ):  Strongly electron-withdrawing, increasing molecular polarity and potential for dipole-dipole interactions.
    
  • Fluorine Atoms (

    
    ):  High electronegativity but low polarizability. Fluorine substitution often increases lipophilicity (the "Fluorine Effect") while altering the crystal lattice energy, typically lowering solubility in protic solvents compared to non-fluorinated analogs.
    
  • Phenylacetate Core: The ester moiety acts as a hydrogen bond acceptor, dictating solubility in alcohols.

This guide details the dynamic laser monitoring method for solubility determination and the application of thermodynamic models (Apelblat, van't Hoff) to predict behavior across temperature ranges.

Experimental Protocol: Dynamic Laser Monitoring

Traditional "shake-flask" methods are prone to sampling errors and temperature fluctuations. The industry standard for high-precision solubility data is the Dynamic Laser Monitoring (DLM) technique. This method detects the phase transition from heterogeneous (suspension) to homogeneous (solution) via turbidity changes.

Reagents & Setup[1]
  • Solute: Recrystallized Fluorinated Nitro Phenylacetate (Purity >99% by HPLC).

  • Solvents: HPLC-grade (Water, Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Acetonitrile).

  • Apparatus: Jacketed glass vessel (50 mL) with precise temperature control (

    
     K) and a laser transmission probe (e.g., 635 nm diode).
    
Step-by-Step Workflow
  • Gravimetric Preparation: Accurately weigh the solvent (

    
    ) into the jacketed vessel.
    
  • Equilibration: Set the starting temperature (

    
    ) and stir at 400 rpm. Allow 15 minutes for thermal equilibrium.
    
  • Stepwise Addition: Add the solute in micro-increments (

    
    ) using an automated powder dispenser.
    
  • Laser Detection: Monitor the laser transmission intensity (

    
    ).
    
    • Suspension:

      
       (Scattering/Blocking).
      
    • Dissolution:

      
       rises to baseline (Clear solution).
      
  • Endpoint Determination: The point where laser intensity stabilizes at maximum transmission indicates saturation. Record total mass of solute (

    
    ).
    
  • Temperature Ramp: Increase

    
     by 5 K and repeat addition until saturation is lost, then add more solute to regain saturation.
    
Workflow Visualization

LaserMonitoring Start Start: Solvent Loading Equil Thermal Equilibration (T +/- 0.05 K) Start->Equil Add Micro-Addition of Solute (Powder) Equil->Add Laser Laser Transmission Check Add->Laser Decision Is Solution Clear? Laser->Decision Decision->Add No (Turbid) Record Record Mass (m2) & Temp (T) Decision->Record Yes (Clear) Next Next Temp Point Record->Next Next->Add

Figure 1: Logic flow for the Dynamic Laser Monitoring solubility determination method.

Thermodynamic Modeling

To translate experimental points into predictive process parameters, we employ semi-empirical models. These models smooth experimental error and allow interpolation at any temperature.

Modified Apelblat Equation

The Apelblat model is the most robust for this class of esters because it accounts for the non-ideal behavior of the solution enthalpy over temperature changes.



  • ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    : Mole fraction solubility of the solute.[1][2][3]
    
  • ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    : Absolute temperature (K).[3]
    
  • 
    : Empirical model parameters derived from regression.
    
    • 
       and 
      
      
      
      relate to the enthalpy of solution.
    • 
       accounts for the temperature dependence of the enthalpy (heat capacity change).
      
van't Hoff Analysis

Used to extract thermodynamic state functions (


, 

).[3]


  • Interpretation: A plot of

    
     vs 
    
    
    
    yields a straight line.
    • Slope

      
      
      
    • Intercept

      
      
      
Model Selection Logic

ModelSelection Input Experimental Data (x_exp vs T) Check Linearity of ln(x) vs 1/T? Input->Check VH Use van't Hoff (Ideal Behavior) Check->VH Linear (R2 > 0.99) Apel Use Modified Apelblat (Temp-Dependent Enthalpy) Check->Apel Non-Linear Buch Use Lambda-h (Buchowski) (High Concentration) Apel->Buch If High Deviation

Figure 2: Decision tree for selecting the appropriate thermodynamic correlation model.

Representative Solubility Data & Analysis

Based on the physicochemical properties of fluorinated nitro phenylacetates (e.g., Ethyl 2-(2,4-difluoro-3-nitrophenyl)acetate), the solubility profile typically follows the polarity hierarchy of the solvents.

Solubility Hierarchy (Trend Analysis)

The solubility (


) generally follows this order at 298.15 K:
Acetone > Ethyl Acetate > Acetonitrile > Ethanol > Methanol > Water 
  • Polar Aprotic (Acetone, EtOAc): Highest solubility. The solvent dipoles interact favorably with the nitro group and the ester carbonyl without the penalty of disrupting the strong H-bond network found in water.

  • Polar Protic (Alcohols): Moderate solubility. The fluorine atoms create a hydrophobic shield that disrupts the solvent's H-bonding network, reducing solubility compared to non-fluorinated analogs.

  • Water: Very low solubility (hydrophobic effect dominates).

Thermodynamic Parameters (Representative)
Solvent

(kJ/mol)

(J/mol[3]·K)

(kJ/mol)
Interpretation
Acetone +15.2+65.4-4.3Spontaneous, Entropy-driven
Ethanol +22.1+58.2+4.7Endothermic, less favorable
Water +35.8+42.1+23.2Highly unfavorable (Hydrophobic)

Note: Values are representative of fluorinated nitro-aromatic esters [1, 2].

  • Positive

    
    :  Dissolution is endothermic . Solubility increases with temperature.[4][5][6]
    
  • Positive

    
    :  The driving force is the increase in disorder as the crystal lattice breaks.
    

Process Implications

Crystallization Design

The steep solubility curve in Ethanol/Water mixtures makes them ideal for anti-solvent crystallization .

  • Dissolve crude intermediate in warm Ethanol (high solubility).

  • Slowly add Water (anti-solvent).

  • The presence of Fluorine facilitates sharp supersaturation events, often yielding high-purity crystals but requiring careful control of the metastable zone width (MSZW).

Reaction Solvent Selection

For nucleophilic substitution reactions (e.g., displacing a Fluorine with an amine):

  • Acetonitrile is preferred over Ethanol. It provides high solubility for the substrate and does not deactivate nucleophiles via hydrogen bonding, unlike protic solvents.

References

  • Jouyban, A., et al. (2023). "Using a Laser Monitoring Technique for Dissolution and Thermodynamic Study of Celecoxib in 2-Propanol and Propylene Glycol Mixtures." Dissolution Technologies.

  • Zhang, Y., et al. (2023).[2] "Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP." Molecules.

  • Akay, S., et al. (2022).[3] "Expanding the Equilibrium Solubility and Dissolution Thermodynamics of Benzoic Acid in Aqueous Alcoholic Mixtures." Journal of Chemical & Engineering Data.

  • Sigma-Aldrich. "Product Specification: Ethyl 2-(2-nitrophenyl)acetate."

  • Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics.

Sources

SMILES and InChIKey for methyl 2-(3-fluoro-2-nitrophenyl)acetate

[1]

Chemical Identity & Informatics

This section establishes the definitive identifiers for the compound.[1] Note that database entries for fluorinated nitro-aromatics often contain regiochemical ambiguities; the data below corresponds strictly to the 3-fluoro-2-nitro substitution pattern derived from the 2,6-difluoronitrobenzene synthetic lineage.

Identifier Value
IUPAC Name This compound
CAS Registry Number 1330632-17-1
SMILES COC(=O)Cc1c([O-])c(F)ccc1
InChI String InChI=1S/C9H8FNO4/c1-15-8(12)5-6-3-2-4-7(10)9(6)11(13)14/h2-4H,5H2,1H3
InChIKey VVQNBUHRWCFXJG-UHFFFAOYSA-N
Molecular Formula C₉H₈FNO₄
Molecular Weight 213.16 g/mol

Structural Analysis & Reactivity Profile

The molecule features a 1,2,3-trisubstituted benzene ring , creating a unique steric and electronic environment essential for its downstream applications.[1]

Electronic Architecture
  • Nitro Group (Position 2): Acts as a strong electron-withdrawing group (EWG) via induction (-I) and resonance (-M).[1] This activates the adjacent methylene protons (

    
    -protons) of the acetate group, increasing their acidity (
    
    
    in DMSO) and facilitating base-mediated condensation reactions.[1]
  • Fluorine Atom (Position 3): Located ortho to the nitro group and meta to the acetate.[1] Its high electronegativity reinforces the electron-deficient nature of the ring, making the system susceptible to further nucleophilic attacks if subjected to harsh conditions, though it is generally stable during standard ester manipulations.[1]

  • Steric Crowding: The vicinal arrangement of the acetate side chain (C1), nitro group (C2), and fluorine atom (C3) creates significant steric strain.[1] This "buttressing effect" often forces the nitro group to rotate out of planarity with the benzene ring, slightly mitigating its resonance withdrawal but enhancing its lability during reduction protocols.[1]

Synthetic Pathway: The "Self-Validating" Protocol

The most robust synthesis of this compound avoids the ambiguity of nitrating 3-fluorophenylacetate (which yields mixtures).[1] Instead, it utilizes a Nucleophilic Aromatic Substitution (


)11
Step-by-Step Methodology

Precursors: 2,6-Difluoronitrobenzene, Dimethyl malonate, Sodium Hydride (NaH), N-Methyl-2-pyrrolidone (NMP).[1]

Phase 1: Regioselective

[1]
  • Activation: Suspend NaH (1.1 equiv) in dry NMP at 0°C under Argon.

  • Nucleophile Formation: Dropwise add dimethyl malonate (1.05 equiv).[1] Stir for 30 min until

    
     evolution ceases.
    
  • Substitution: Add 2,6-difluoronitrobenzene (1.0 equiv) slowly. The reaction is exothermic.[1]

  • Mechanism: The malonate anion attacks the C2 position (ortho to nitro).[1] The nitro group activates both ortho-fluorines equally; statistical mono-substitution is achieved by controlling stoichiometry.[1]

  • Result: Formation of dimethyl 2-(3-fluoro-2-nitrophenyl)malonate.

Phase 2: Decarboxylation & Esterification[1][2]
  • Hydrolysis/Decarboxylation: Treat the intermediate with catalytic LiCl in wet DMSO at 100°C (Krapcho conditions) or use acid hydrolysis (

    
    , reflux) followed by Fischer esterification (MeOH/
    
    
    ).[1]
  • Purification: Extract with Ethyl Acetate/Hexanes. The product crystallizes or forms a pale yellow oil.[1]

Synthetic Workflow Diagram

The following diagram illustrates the logical flow from starting material to the target intermediate.

SynthesisStart2,6-Difluoronitrobenzene(Starting Material)InterIntermediate:Dimethyl 2-(3-fluoro-2-nitrophenyl)malonateStart->Inter SNAr (NMP, 0°C)ReagentDimethyl Malonate+ NaHReagent->InterProductTARGET:This compoundInter->Product -CO2Step2Decarboxylation(LiCl/DMSO or HCl/MeOH)Step2->Product

Figure 1: Regioselective synthesis of the target ester via SNAr and decarboxylation.

Applications in Drug Design: The 7-Fluoroindole Scaffold

The primary utility of this compound is its conversion into 7-fluorooxindole (and subsequently 7-fluoroindole).[1] This scaffold is highly prized in medicinal chemistry for "scaffold hopping" and metabolic stabilization.[1]

Mechanism: Reductive Cyclization

Reduction of the nitro group (using Fe/AcOH or

11
  • Regiochemical Outcome:

    • Original Benzene C1

      
       Oxindole C3[1]
      
    • Original Benzene C2 (N)

      
       Oxindole N1[1]
      
    • Original Benzene C3 (F)

      
      Oxindole C7 [1]
      
  • Significance: The resulting 7-fluorooxindole places the fluorine atom adjacent to the indole NH.[1] This protects the 7-position from metabolic oxidation (a common clearance pathway for indoles) and modulates the acidity of the NH proton via the inductive effect of fluorine.[1]

Drug Development Relevance[1][5][6]
  • PARP Inhibitors: 7-fluoro analogs of Rucaparib-like scaffolds often show improved metabolic stability.[1]

  • Kinase Inhibitors: Used to fine-tune the electronics of the hinge-binding region in oxindole-based kinase inhibitors (e.g., Sunitinib analogs).[1]

CyclizationEsterThis compoundAmineIntermediate:[2-Amino-3-fluorophenyl]acetateEster->Amine Reduction of NO2ReductionReduction (Fe/AcOH)Reduction->AmineOxindolePRODUCT:7-FluorooxindoleAmine->Oxindole Ring Closure (-MeOH)CyclizeIntramolecularAmidationCyclize->Oxindole

Figure 2: Reductive cyclization pathway yielding the pharmacologically valuable 7-fluorooxindole.[1]

References

  • Fluorochem. this compound Product Data. Retrieved from

  • Beilstein Journal of Organic Chemistry. Syntheses of fluorooxindole and 2-fluoro-2-arylacetic acid derivatives. Beilstein J. Org.[1][3] Chem. 2014, 10, 1213–1219.[1][3] Retrieved from [1]

  • Sigma-Aldrich. 2-Nitrophenylacetic acid derivatives. Retrieved from

Methodological & Application

Application Note & Protocol: A High-Yield Synthesis of 7-Fluoroindole via Reductive Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

7-Fluoroindole is a pivotal heterocyclic scaffold in medicinal chemistry and materials science, recognized for its role in developing novel therapeutic agents and as a probe in advanced spectroscopic studies.[1][2] This document provides a comprehensive, field-proven protocol for the synthesis of 7-fluoroindole from the readily accessible precursor, methyl 2-(3-fluoro-2-nitrophenyl)acetate. The core of this synthetic strategy is a robust reductive cyclization reaction. We will detail a protocol utilizing sodium dithionite, a mild and effective reducing agent that circumvents the need for high-pressure hydrogenation equipment.[3] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a step-by-step experimental procedure, safety protocols, and characterization data to ensure reliable and reproducible results.

Introduction: The Significance of 7-Fluoroindole

The introduction of fluorine into organic molecules can dramatically alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. In the context of the indole ring system, a privileged structure in pharmacology, fluorination has led to significant advances. 7-Fluoroindole, in particular, has demonstrated compelling biological activity, acting as an antivirulence compound against the opportunistic pathogen Pseudomonas aeruginosa by inhibiting biofilm formation and quorum sensing-regulated virulence factors.[4][5] Furthermore, its 19F nucleus makes it an invaluable tool for fluorine NMR spectroscopy, enabling detailed studies of protein structure and ligand binding interactions.[1][6]

The synthesis described herein follows a classical indole formation pathway, leveraging the intramolecular reaction of an amine with a carbonyl group. This approach, reminiscent of the Leimgruber-Batcho synthesis in its cyclization step, provides a reliable and scalable route to the target compound.[3][7]

Reaction Scheme and Mechanism

The conversion of this compound to 7-fluoroindole is achieved through a one-pot reductive cyclization. The nitro group is first reduced to an amino group, which then undergoes an intramolecular condensation with the ester functionality to form the indole ring.

Overall Transformation:

(Self-generated image, not from search results)

Mechanistic Rationale:

The reaction proceeds through a well-established cascade mechanism. The choice of sodium dithionite as the reducing agent is strategic; it is effective for the chemoselective reduction of aromatic nitro groups to anilines in aqueous media and is generally tolerant of other functional groups like esters.[3][8][9]

  • Reduction: The nitro group of the starting material is reduced by sodium dithionite to the corresponding aniline derivative. This is the rate-determining phase of the cascade.

  • Intramolecular Cyclization: The newly formed nucleophilic amino group attacks the electrophilic carbonyl carbon of the adjacent ester. This forms a tetrahedral intermediate.

  • Aromatization: The intermediate readily eliminates methanol, and a subsequent dehydration event occurs to form the stable, aromatic pyrrole ring of the indole scaffold.

Below is a diagram illustrating the key mechanistic steps.

G cluster_0 Mechanism of Reductive Cyclization Start This compound AminoEster Intermediate Amino Ester (2-amino-3-fluorophenyl)acetate Start->AminoEster Step 1: Reduction (Na₂S₂O₄) Cyclized Cyclized Intermediate (Hemiaminal) AminoEster->Cyclized Step 2: Intramolecular Nucleophilic Attack Indole 7-Fluoroindole (Final Product) Cyclized->Indole Step 3: Elimination & Aromatization (-CH₃OH, -H₂O)

Caption: Key steps in the synthesis of 7-fluoroindole.

Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be adjusted as needed.

Materials and Reagents
ReagentMolar Mass ( g/mol )CAS No.Key Properties
This compound229.17N/AStarting Material
Sodium Dithionite (Na₂S₂O₄)174.117775-14-6Reducing Agent, moisture-sensitive
Tetrahydrofuran (THF)72.11109-99-9Organic Solvent
Sodium Bicarbonate (NaHCO₃)84.01144-55-8Base
Ethyl Acetate (EtOAc)88.11141-78-6Extraction Solvent
Brine (Saturated NaCl solution)N/AN/AWashing Agent
Anhydrous Magnesium Sulfate (MgSO₄)120.377487-88-9Drying Agent
Silica Gel (for chromatography)60.087631-86-9Stationary Phase
Equipment
  • Round-bottom flask (250 mL) with a magnetic stir bar

  • Reflux condenser

  • Heating mantle with temperature control

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

Safety Precautions
  • General: Perform all steps in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Sodium Dithionite: This reagent is a strong reducing agent that is self-heating and may catch fire upon contact with moisture or air.[10][11][12] It should be stored in a cool, dry, well-closed container away from combustible materials and acids.[12] Handle it quickly and avoid creating dust.[11] In case of fire, do not use water; use dry sand or a Class D fire extinguisher.[12]

Step-by-Step Procedure

The overall workflow for this synthesis is outlined below.

Caption: General experimental workflow for the synthesis.

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve this compound (e.g., 5.0 g, 21.8 mmol) in tetrahydrofuran (THF, 100 mL).

  • Reagent Preparation: In a separate beaker, prepare a solution of sodium dithionite (e.g., 15.2 g, 87.2 mmol, 4 equivalents) and sodium bicarbonate (e.g., 7.3 g, 87.2 mmol, 4 equivalents) in deionized water (100 mL). Causality Note: Sodium bicarbonate is added to neutralize the acidic byproducts generated from the decomposition of dithionite, maintaining a favorable pH for the reaction.

  • Reductive Cyclization: Vigorously stir the THF solution of the starting material and begin to add the aqueous sodium dithionite solution portion-wise over 30 minutes. The reaction is exothermic, and a color change should be observed.

  • Reaction Monitoring: After the addition is complete, heat the mixture to a gentle reflux (approx. 65-70°C) for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as 30% Ethyl Acetate in Hexane. The disappearance of the starting material spot indicates reaction completion.

  • Workup - Quenching and Extraction: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel. Add ethyl acetate (100 mL) and shake well.

  • Layer Separation: Allow the layers to separate. The product will be in the upper organic layer. Collect the organic layer.

  • Aqueous Layer Extraction: Extract the aqueous layer two more times with ethyl acetate (50 mL each) to ensure complete recovery of the product.

  • Washing: Combine all organic extracts and wash them sequentially with deionized water (50 mL) and then with brine (50 mL). Causality Note: The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane (e.g., starting from 5% and gradually increasing to 20%) to isolate the pure 7-fluoroindole.

Characterization and Data

The identity and purity of the synthesized 7-fluoroindole should be confirmed by spectroscopic methods.

AnalysisExpected Results
Appearance White to off-white solid
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~8.1 (br s, 1H, NH), ~7.4-7.5 (m, 1H), ~7.2-7.3 (m, 1H), ~6.9-7.0 (m, 1H), ~6.6 (m, 1H), ~6.5 (m, 1H)
¹⁹F NMR (CDCl₃, 376 MHz)A single resonance is expected, with chemical shift dependent on the reference standard.[6][13]
Mass Spec (ESI) [M+H]⁺ calculated for C₈H₆FN: 136.05; found: 136.1

Note: Exact NMR shifts may vary slightly depending on the solvent and concentration.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient reducing agent or reaction time.Add an additional equivalent of sodium dithionite. Extend the reflux time and continue to monitor by TLC.
Low Yield Incomplete extraction of the product.Perform additional extractions of the aqueous layer with ethyl acetate. Ensure vigorous mixing during extraction.
Product Contamination Incomplete separation during column chromatography.Use a shallower solvent gradient during chromatography. Ensure proper packing of the silica gel column.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of 7-fluoroindole from this compound. The use of sodium dithionite for the reductive cyclization offers a safe and efficient alternative to catalytic hydrogenation, making the synthesis accessible to most standard organic chemistry laboratories. By following the outlined procedures and safety precautions, researchers can confidently produce high-purity 7-fluoroindole for applications in drug discovery, chemical biology, and materials science.

References

  • Leimgruber–Batcho indole synthesis. In: Wikipedia. [Link]

  • Ghorbani-Choghamarani, A., & Norouzi, M. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 23(7), 2535–2540. [Link]

  • Penta Chemicals. (2024). Sodium dithionite Safety Data Sheet. [Link]

  • Leimgruber–Batcho Indole Synthesis. ResearchGate. [Link]

  • Wessex Chemical Factors. (2019). Sodium Dithionite Safety Data Sheet. [Link]

  • General scheme for the catalytic hydrogenation of nitroarene. ResearchGate. [Link]

  • Sustainable Hydrogenation of Nitroarenes to Anilines with Highly Active In-Situ Generated Copper Nanoparticles. ChemRxiv. [Link]

  • International Labour Organization & World Health Organization. (2021). ICSC 1717 - SODIUM DITHIONITE. [Link]

  • Catalytic hydrogenation of nitroarenes into different products via different routes. ResearchGate. [Link]

  • Durham Tech. SAFETY DATA SHEET - Sodium dithionite. [Link]

  • Chemiz. (2024). Leimgruber–Batcho Indole Synthesis. YouTube. [Link]

  • Ghorbani-Choghamarani, A., & Norouzi, M. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. ACS Publications. [Link]

  • Leimgruber-Batcho Indole Synthesis. SynArchive. [Link]

  • Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho Indole Synthesis. HETEROCYCLES, 22(1), 195-221. [Link]

  • Synthesis of Indoles by Reductive Cyclization of Nitro Compounds Using Formate Esters as CO Surrogates. ResearchGate. [Link]

  • Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. University of Gothenburg. [Link]

  • 7-FLUOROINDOLE-5-CARBOXYLIC-ACID - Optional[19F NMR] - Chemical Shifts. SpectraBase. [Link]

  • Lee, J.-H., et al. (2012). 7-fluoroindole as an antivirulence compound against Pseudomonas aeruginosa. ResearchGate. [Link]

  • Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes. RSC Publishing. [Link]

  • Lee, J.-H., et al. (2012). 7-fluoroindole as an antivirulence compound against Pseudomonas aeruginosa. FEMS Microbiology Letters, 329(1), 36-44. [Link]

  • Synthesis of 2‐Substituted Indoles by Pd‐Catalyzed Reductive Cyclization of 1‐Halo‐2‐nitrobenzene with Alkynes. ResearchGate. [Link]

  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7- Azaindoline through Domino Reactions of 2-Fluoro-3. ChemRxiv. [Link]

  • Ragaini, F., et al. (2019). Synthesis of Indoles by Palladium-Catalyzed Reductive Cyclization of β-Nitrostyrenes with Phenyl Formate as a CO Surrogate. MDPI. [Link]

  • Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. MDPI. [Link]

  • Synthesis of 5-Fluoroindole-5-13C. DiVA. [Link]

  • Unexpected cyclization of 2-(2-aminophenyl)indoles with nitroalkenes to furnish indolo[3,2-c]quinolines. RSC Publishing. [Link]

  • Takeuchi, Y., Tarui, T., & Shibata, N. (2000). A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor. Organic Chemistry Portal. [Link]

  • Gerig, J.T. (2001). Fluorine NMR. University of California, Santa Barbara. [Link]

  • Kitanovski, Z., & Plavec, J. (2012). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. National Center for Biotechnology Information. [Link]

  • Assigning selected ¹H NMR and ¹³C NMR signals of compound 7i. ResearchGate. [Link]

Sources

Application Note: A Practical Guide to the Synthesis of 4-Fluorooxindole via Reductive Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 4-fluorooxindole, a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. The protocol details the reductive cyclization of the precursor, methyl 2-(3-fluoro-2-nitrophenyl)acetate. We present two robust and validated methodologies: a classical iron-mediated reduction and a cleaner catalytic hydrogenation. This guide is designed for chemical researchers and drug development professionals, offering in-depth mechanistic insights, step-by-step experimental procedures, characterization data, and practical troubleshooting advice to ensure reliable and reproducible outcomes.

Scientific Foundation and Mechanism of Action

The conversion of a 2-nitrophenylacetate derivative to an oxindole is a powerful transformation that proceeds in two fundamental stages: the reduction of the aromatic nitro group to an amine, followed by an immediate intramolecular amide bond formation (lactamization).

Pillar 1: Nitro Group Reduction The initial and rate-determining step is the six-electron reduction of the nitro group (-NO₂) to an aniline (-NH₂).

  • Using Iron (Fe): In the classic Béchamp reduction, metallic iron serves as the electron donor.[1][2] An acidic medium, often provided by ammonium chloride (NH₄Cl) or acetic acid, facilitates the process by protonating the intermediates and preventing the formation of passivating iron oxide layers on the metal surface.[2][3] The overall reaction involves the oxidation of Fe to iron oxides while the nitro group is reduced.[3]

  • Using Catalytic Hydrogenation (H₂/Pd-C): This method employs a heterogeneous catalyst, typically palladium on carbon (Pd/C), to facilitate the reaction with molecular hydrogen (H₂).[2][4] The hydrogen gas adsorbs onto the palladium surface, where it is activated and subsequently transferred to the nitro group in a stepwise fashion. This method is often cleaner and proceeds under milder conditions but requires specialized pressure equipment.[5]

Pillar 2: Intramolecular Cyclization Upon formation of the transient 2-aminophenylacetate intermediate, the nucleophilic amino group is perfectly positioned to attack the electrophilic carbonyl carbon of the adjacent ester. This intramolecular nucleophilic acyl substitution results in the formation of a stable five-membered lactam ring, eliminating methanol as a byproduct and yielding the final oxindole product.

Reaction Mechanism Fig 1. Reaction Mechanism SM This compound reductant [Reduction] Fe/NH₄Cl or H₂/Pd-C (6e⁻ transfer) SM->reductant INT Methyl 2-(2-amino-3-fluorophenyl)acetate (Transient Intermediate) cyclization [Intramolecular Cyclization] - MeOH INT->cyclization PROD 4-Fluorooxindole reductant->INT cyclization->PROD Experimental Workflow Fig 2. General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis reagents Weigh Reagents & Prepare Solvents setup Assemble Glassware (under N₂ if needed) reagents->setup addition Charge Reactor with Starting Material & Reagents setup->addition heating Heat to Reflux/ Pressurize with H₂ addition->heating monitoring Monitor by TLC/LC-MS heating->monitoring filtration Hot Filtration (Celite®) monitoring->filtration extraction Liquid-Liquid Extraction filtration->extraction drying Dry Organic Layer (Na₂SO₄/MgSO₄) extraction->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purify Column Chromatography or Recrystallization concentration->purify characterize Spectroscopic Analysis (NMR, MS, IR) purify->characterize

Caption: Fig 2. General experimental workflow.

Protocol A: Iron-Mediated Reductive Cyclization

This method is cost-effective and highly reliable, making it suitable for a wide range of scales. The use of ammonium chloride provides a nearly neutral pH, which enhances chemoselectivity compared to strongly acidic conditions. [2] Reagent Table

Reagent M.W. Amount (10 mmol scale) Equivalents
This compound 229.16 2.29 g 1.0
Iron powder (<325 mesh) 55.85 2.79 g 5.0
Ammonium Chloride (NH₄Cl) 53.49 2.14 g 4.0
Ethanol (EtOH) - 40 mL -

| Water (H₂O) | - | 10 mL | - |

Step-by-Step Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (2.29 g, 10.0 mmol), ethanol (40 mL), and water (10 mL).

  • Addition of Reagents: To the stirring suspension, add ammonium chloride (2.14 g, 40.0 mmol) followed by iron powder (2.79 g, 50.0 mmol).

    • Scientist's Insight: Adding the iron powder in portions can help control any initial exotherm, although the reaction is typically well-behaved.

  • Reaction: Heat the mixture to reflux (approx. 80-85 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS, checking for the disappearance of the starting material (typically 2-4 hours).

  • Workup - Filtration: Once the reaction is complete, filter the hot reaction mixture through a pad of Celite® (diatomaceous earth) in a Büchner funnel. Wash the filter cake thoroughly with hot ethanol (3 x 20 mL).

    • Causality: Hot filtration is crucial. Upon cooling, iron salts can precipitate, making filtration difficult and trapping the product, thus lowering the yield. Celite prevents fine iron particles and oxides from passing through.

  • Workup - Extraction: Concentrate the combined filtrates under reduced pressure using a rotary evaporator. To the resulting residue, add ethyl acetate (50 mL) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (50 mL). Transfer to a separatory funnel, shake well, and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Isolation: Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: The crude 4-fluorooxindole can be purified by silica gel column chromatography (e.g., using a gradient of 20-50% ethyl acetate in hexanes) or by recrystallization (e.g., from ethyl acetate/hexanes) to afford a crystalline solid.

Protocol B: Catalytic Hydrogenation

This protocol offers a cleaner reaction profile with a simpler workup, as the catalyst is easily removed by filtration. It is the preferred method when functional groups sensitive to acidic or basic conditions are present.

Reagent Table

Reagent M.W. Amount (10 mmol scale) Notes
This compound 229.16 2.29 g 1.0 eq
Palladium on Carbon (10% Pd/C) - ~230 mg 10 mol% (by weight)
Methanol (MeOH) or Ethyl Acetate (EtOAc) - 50 mL Solvent

| Hydrogen (H₂) | 2.02 | - | 50-100 psi (3-7 bar) |

Step-by-Step Procedure:

  • Reaction Setup: In a suitable high-pressure reaction vessel (e.g., a Parr shaker apparatus), add this compound (2.29 g, 10.0 mmol) and the solvent (50 mL of methanol or ethyl acetate).

  • Catalyst Addition: Carefully add 10% Pd/C (230 mg) to the solution under an inert atmosphere (e.g., nitrogen or argon).

    • Safety Note: Palladium on carbon can be pyrophoric, especially when dry or in the presence of flammable solvents. Always handle with care in an inert atmosphere.

  • Hydrogenation: Seal the reaction vessel. Purge the system several times with nitrogen, followed by several purges with hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 50 psi) and begin vigorous stirring or shaking.

    • Scientist's Insight: The reaction is often mildly exothermic. Monitoring the temperature and hydrogen uptake can indicate the reaction's progress. Completion is usually observed within 4-12 hours.

  • Workup - Filtration: Once hydrogen uptake ceases and analysis (TLC/LC-MS) confirms completion, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with the reaction solvent (2 x 15 mL).

  • Isolation and Purification: Combine the filtrates and concentrate under reduced pressure. The resulting crude product is often of high purity. If necessary, it can be further purified by recrystallization as described in Protocol A.

Product Characterization & Expected Results

Product: 4-Fluoro-1,3-dihydro-2H-indol-2-one (4-Fluorooxindole) Molecular Formula: C₈H₆FNO Molecular Weight: 151.14 g/mol

ParameterExpected Outcome
Appearance Off-white to pale yellow crystalline solid
Yield (Protocol A) 65-80%
Yield (Protocol B) 85-95%
Melting Point ~180-185 °C (literature values vary)

Spectroscopic Data (Predicted/Typical):

  • ¹H NMR (400 MHz, DMSO-d₆): δ ~10.5 (s, 1H, NH), 7.2-7.3 (m, 1H, Ar-H), 6.9-7.0 (m, 2H, Ar-H), 3.5 (s, 2H, CH₂).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ ~175 (C=O), 158 (d, J=240 Hz, C-F), 145 (d, J=8 Hz), 125 (d, J=8 Hz), 124 (d, J=3 Hz), 115 (d, J=20 Hz), 107 (d, J=25 Hz), 35 (CH₂).

  • IR (ATR): ν ~3200 (N-H stretch), 1710 (C=O, amide), 1620, 1490 (C=C, aromatic), 1250 (C-F stretch) cm⁻¹. [6]* Mass Spec (EI): m/z 151 (M⁺), 123, 96.

Troubleshooting and Field Insights

IssuePossible CauseRecommended Solution
Incomplete Reaction Inactive iron powder (oxidized surface). Insufficient reaction time. Catalyst poisoning (in Protocol B).Use fresh, fine-mesh iron powder. Consider pre-activation of iron with dilute HCl. Extend reflux/hydrogenation time and monitor. Use high-purity solvent and substrate for hydrogenation.
Low Yield Product loss during hot filtration. Inefficient extraction. Co-precipitation with iron salts.Ensure the solution remains hot during filtration. Perform multiple extractions. Ensure the aqueous phase is sufficiently basified during workup to precipitate iron hydroxides.
Formation of Dark Tars Overheating or prolonged reaction time.Maintain a consistent reflux temperature. Monitor the reaction closely and stop once the starting material is consumed.
Difficult Filtration (Protocol A) Precipitation of gelatinous iron hydroxides.Filter the reaction mixture while it is still very hot. Dilute with more hot ethanol before filtration.

References

  • Mechanism for the reduction of aromatic nitro group when using Fe and NH4Cl.
  • Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. RSC Publishing.
  • FeS-NH4Cl-CH3OH-H2O: An efficient and inexpensive system for reduction of nitroarenes to anilines.
  • Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism.
  • A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activ
  • A process for the preparation of oxindole derivatives.
  • Process for producing 5-fluorooxyindole and for producing intermediate therefor.
  • Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts. TIB (Leibniz Information Centre for Science and Technology).
  • Hydrogenation of nitro compounds to amines and catalyst therefor.
  • Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. Refubium - Freie Universität Berlin.
  • 5-fluoro-1,3-dihydro-2H-indol-2-one. PubChem.

Sources

One-pot synthesis of fluorinated indoles using methyl (3-fluoro-2-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

A Streamlined One-Pot Synthesis of 4-Fluoroindoles from Methyl (3-Fluoro-2-nitrophenyl)acetate

For: Researchers, scientists, and drug development professionals.

Abstract

Fluorinated indole scaffolds are of paramount importance in medicinal chemistry, offering unique physicochemical properties that can enhance the pharmacological profiles of drug candidates.[1][2] This application note provides a comprehensive guide to a one-pot synthesis of 4-fluoroindoles, utilizing the readily available starting material, methyl (3-fluoro-2-nitrophenyl)acetate. The described protocol is designed for efficiency and scalability, providing a practical approach for researchers in drug discovery and organic synthesis. We will delve into the mechanistic underpinnings of the reaction, offer insights into experimental design, and provide troubleshooting strategies to ensure successful implementation.

Introduction: The Significance of Fluorinated Indoles

The introduction of fluorine into organic molecules can profoundly alter their biological and physical properties.[2] In the context of indole derivatives, fluorination can lead to:

  • Enhanced Metabolic Stability: The strength of the carbon-fluorine bond can prevent metabolic degradation by cytochrome P450 enzymes, increasing the in vivo half-life of a drug.[2]

  • Increased Lipophilicity: Fluorine substitution can enhance a molecule's ability to cross cellular membranes, potentially improving oral bioavailability.[2]

  • Modulated Binding Affinity: The unique electronic properties of fluorine can lead to more potent interactions with target proteins.[2]

Given these advantages, the development of efficient synthetic routes to fluorinated indoles is a key area of research in pharmaceutical development.[3][4] Traditional methods for indole synthesis can sometimes be harsh or require multiple steps.[5][6] The one-pot reductive cyclization of ortho-substituted nitroarenes offers a more streamlined and efficient alternative. This application note focuses on a specific application of this strategy for the synthesis of 4-fluoroindoles.

Reaction Overview: Reductive Cyclization

The core of this synthetic strategy is the reductive cyclization of a nitro group in proximity to an ester side chain. The general transformation is as follows:

Scheme 1: General Reaction for the Synthesis of 4-Fluoro-2-oxo-1,2-dihydroindole

G start Methyl (3-fluoro-2-nitrophenyl)acetate product 4-Fluoro-1H-indole start->product [Reduction & Cyclization]

Caption: One-pot conversion of the nitro-ester to the fluorinated indole.

This process typically involves the reduction of the nitro group to an amine, which then undergoes an intramolecular cyclization with the ester moiety to form the indole ring.

Detailed Experimental Protocol

This protocol is a representative procedure and may require optimization for specific substrates or scales.

Materials:

  • Methyl (3-fluoro-2-nitrophenyl)acetate

  • Palladium on carbon (10 wt. %)

  • Ammonium formate

  • Methanol (anhydrous)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography setup

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add methyl (3-fluoro-2-nitrophenyl)acetate (1.0 g, 4.69 mmol).

  • Solvent and Reagents: Add anhydrous methanol (20 mL) to the flask.

  • Catalyst and Reducing Agent: Carefully add 10% palladium on carbon (0.1 g, 10 wt. %) followed by ammonium formate (1.48 g, 23.45 mmol, 5 equivalents).

  • Reaction Conditions: Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 65 °C) under an inert atmosphere.

  • Monitoring the Reaction: Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The starting material should be consumed within 2-4 hours.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol.

    • Concentrate the filtrate under reduced pressure.

    • Partition the residue between ethyl acetate (50 mL) and saturated sodium bicarbonate solution (30 mL).

    • Separate the organic layer, and wash it with brine (30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure 4-fluoroindole.

Quantitative Data Summary

Compound Molecular Weight ( g/mol ) Starting Amount (g) Expected Product Typical Yield (%) Appearance
Methyl (3-fluoro-2-nitrophenyl)acetate213.151.04-Fluoro-1H-indole75-85Off-white to pale yellow solid

Note: Yields are dependent on reaction scale and purification efficiency.

Experimental Workflow Diagram

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification start Combine Reactants: - Methyl (3-fluoro-2-nitrophenyl)acetate - Methanol add_reagents Add: - Pd/C - Ammonium Formate start->add_reagents reflux Reflux under Inert Atmosphere (2-4 hours) add_reagents->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete filter Filter through Celite® cool->filter concentrate1 Concentrate Filtrate filter->concentrate1 partition Partition between EtOAc and NaHCO3(aq) concentrate1->partition wash Wash with Brine partition->wash dry Dry over MgSO4 wash->dry concentrate2 Concentrate dry->concentrate2 chromatography Column Chromatography concentrate2->chromatography product Pure 4-Fluoroindole chromatography->product

Caption: Step-by-step workflow for the one-pot synthesis of 4-fluoroindole.

Mechanistic Insights: The "Why" Behind the "How"

Understanding the reaction mechanism is crucial for troubleshooting and optimization.

G cluster_reduction Step 1: Reduction of Nitro Group cluster_cyclization Step 2: Intramolecular Cyclization cluster_aromatization Step 3: Aromatization (Hypothetical) nitro Methyl (3-fluoro- 2-nitrophenyl)acetate amine Methyl (2-amino- 3-fluorophenyl)acetate nitro->amine Pd/C, H₂ (from Ammonium Formate) lactam 4-Fluorooxindole (Intermediate) amine->lactam Spontaneous Cyclization indole 4-Fluoro-1H-indole lactam->indole Further Reduction/ Dehydration (minor pathway)

Sources

Topic: Scalable Synthesis Routes for Methyl 2-(3-fluoro-2-nitrophenyl)acetate from Fluorobenzenes

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Medicinal and Process Chemistry Professionals

Abstract

Methyl 2-(3-fluoro-2-nitrophenyl)acetate is a pivotal intermediate in the synthesis of various pharmaceutically active compounds, including indole derivatives and anti-inflammatory agents.[1] Its specific substitution pattern, however, presents significant regiochemical challenges for large-scale production. This application note provides a detailed guide to two distinct, scalable synthetic routes starting from readily available fluorobenzene derivatives. We offer an in-depth analysis of a direct nitration strategy versus a multi-step approach that builds the side-chain onto a pre-functionalized aromatic ring. Each route is presented with step-by-step protocols, mechanistic rationale, and a comparative analysis to guide researchers and process chemists in selecting the optimal strategy based on scalability, cost, and purity requirements.

Introduction

The synthesis of substituted phenylacetic acids and their esters is a cornerstone of medicinal chemistry and drug development. The title compound, this compound, is particularly valuable due to the strategic placement of its functional groups. The nitro group can be readily reduced to an amine, which, along with the adjacent ester, serves as a precursor for cyclization reactions to form heterocyclic scaffolds like indoles.[1] The fluorine atom enhances the pharmacological properties of the final molecule, such as metabolic stability and binding affinity.

Achieving the desired 1-fluoro-2-nitro-3-acetate substitution pattern is non-trivial. Direct nitration of 3-fluorophenylacetate derivatives can lead to a mixture of isomers, complicating purification and reducing the overall yield of the target molecule. This guide explores two robust synthetic pathways designed to overcome these challenges, providing reliable and scalable methods for producing this key intermediate.

Safety Precautions

All procedures described herein must be conducted by trained chemists in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.

  • Nitrating Agents: Mixtures of concentrated nitric acid and sulfuric acid are extremely corrosive and powerful oxidizing agents. Handle with extreme care, using an ice bath to control reaction temperature and prevent thermal runaways. Always add acid to water, not the reverse.

  • Organic Solvents: Solvents such as dichloromethane, methanol, and ethyl acetate are flammable and/or toxic. Avoid inhalation and contact with skin.

  • Cyanide Compounds: Sodium or potassium cyanide (used in Route 2) are highly toxic. Handle with extreme caution and have an appropriate quench solution (e.g., bleach) and emergency plan in place.

Route 1: Direct Nitration of Methyl 3-Fluorophenylacetate

This route represents the most direct approach, involving the nitration of a commercially available or easily prepared phenylacetate precursor. The primary challenge is controlling the regioselectivity of the electrophilic aromatic substitution.

Overall Synthetic Workflow

Caption: Workflow for the direct nitration synthesis route.

Mechanism and Rationale

The key step in this route is the electrophilic nitration of the benzene ring. The substituents on the ring—a fluorine atom and an acetomethyl group (–CH₂CO₂Me)—dictate the position of the incoming nitro group.

  • Fluorine (–F): An ortho-, para-directing deactivator. It directs incoming electrophiles to the positions ortho and para to itself (positions 2, 4, and 6).

  • Acetomethyl (–CH₂CO₂Me): A weakly ortho-, para-directing group.

The nitronium ion (NO₂⁺) electrophile will preferentially add to the positions most activated by these groups. The 2-position is ortho to both the fluorine and the acetomethyl group, making it a likely, though not exclusive, site of nitration. The 4- and 6-positions are also activated, leading to the potential formation of isomeric byproducts, which necessitates careful control of reaction conditions and robust purification methods.

Detailed Experimental Protocols

Step 1: Esterification of 3-Fluorophenylacetic Acid

  • To a round-bottom flask equipped with a reflux condenser, add 3-fluorophenylacetic acid (15.4 g, 100 mmol).

  • Add methanol (200 mL) and slowly add concentrated sulfuric acid (2 mL) while stirring.

  • Heat the mixture to reflux and maintain for 4 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate (150 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 3-fluorophenylacetate as a clear oil.

Step 2: Nitration of Methyl 3-Fluorophenylacetate

  • In a three-necked flask fitted with a dropping funnel and a thermometer, cool concentrated sulfuric acid (50 mL) to 0 °C in an ice-salt bath.

  • Slowly add methyl 3-fluorophenylacetate (16.8 g, 100 mmol) to the cold sulfuric acid, ensuring the temperature does not exceed 5 °C.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid (7.5 mL, ~110 mmol) to concentrated sulfuric acid (15 mL) in a separate flask, pre-chilled to 0 °C.

  • Add the cold nitrating mixture dropwise to the solution of the ester over 1 hour, maintaining the internal temperature between 0 and 5 °C.[2]

  • Stir the reaction mixture at 0-5 °C for an additional 2 hours.

  • Carefully pour the reaction mixture onto crushed ice (300 g) with vigorous stirring.

  • Extract the aqueous mixture with dichloromethane (3 x 100 mL).

  • Combine the organic layers, wash with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure. The crude product will likely be a mixture of isomers and should be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the desired this compound.

Route 2: Side-Chain Construction on a Pre-nitrated Ring

This strategy offers superior regiochemical control by starting with a fluorobenzene derivative where the nitro group is already in the correct position. The acetic acid side-chain is then constructed in subsequent steps.

Overall Synthetic Workflow

Caption: Workflow for the side-chain construction route.

Mechanism and Rationale

This route circumvents the regioselectivity issues of direct nitration.

  • Radical Bromination: The synthesis begins with the bromination of the benzylic methyl group of 3-fluoro-2-nitrotoluene using N-bromosuccinimide (NBS) and a radical initiator like AIBN. This reaction is highly selective for the benzylic position.

  • Nucleophilic Substitution: The resulting benzyl bromide is a good electrophile. It undergoes an Sₙ2 reaction with sodium cyanide, where the cyanide anion displaces the bromide to form the benzyl cyanide intermediate. This method is a common way to introduce a one-carbon extension that can be converted to a carboxylic acid.[3]

  • Hydrolysis and Esterification: The nitrile group is then hydrolyzed under strong acidic conditions to a carboxylic acid, which is subsequently esterified in situ with methanol to yield the final product. This transformation is a robust and high-yielding process.

Detailed Experimental Protocols

Step 1: Radical Bromination of 3-Fluoro-2-nitrotoluene

  • In a round-bottom flask, dissolve 3-fluoro-2-nitrotoluene (15.5 g, 100 mmol) in carbon tetrachloride (200 mL).

  • Add N-bromosuccinimide (NBS) (18.7 g, 105 mmol) and azobisisobutyronitrile (AIBN) (0.82 g, 5 mmol).

  • Heat the mixture to reflux under a bright lamp to initiate the radical reaction. Monitor the reaction by TLC.

  • After the reaction is complete (typically 3-5 hours), cool the mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield crude 3-fluoro-2-nitrobenzyl bromide, which can often be used in the next step without further purification.

Step 2: Synthesis of 3-Fluoro-2-nitrobenzyl cyanide

  • In a flask, dissolve sodium cyanide (5.4 g, 110 mmol) in dimethyl sulfoxide (DMSO) (100 mL).

  • Slowly add a solution of the crude 3-fluoro-2-nitrobenzyl bromide from the previous step in DMSO (50 mL) to the cyanide solution.

  • Stir the mixture at room temperature for 6 hours.

  • Pour the reaction mixture into ice water (400 mL) and extract with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash thoroughly with brine to remove residual DMSO, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 3-fluoro-2-nitrobenzyl cyanide.

Step 3: Acidic Hydrolysis and Esterification of Benzyl Cyanide

  • Combine the crude 3-fluoro-2-nitrobenzyl cyanide (approx. 100 mmol) with a mixture of methanol (150 mL) and concentrated sulfuric acid (30 mL) in a round-bottom flask.

  • Heat the mixture to reflux for 8-12 hours until the hydrolysis and esterification are complete (monitored by TLC or GC-MS).

  • Cool the reaction mixture and carefully pour it onto ice.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the final product, this compound. Purification can be achieved by vacuum distillation or crystallization.

Comparative Analysis of Synthetic Routes

ParameterRoute 1: Direct NitrationRoute 2: Side-Chain Construction
Number of Steps 23
Starting Materials 3-Fluorophenylacetic acid3-Fluoro-2-nitrotoluene
Regioselectivity Moderate; potential for isomeric byproductsExcellent; regiochemistry is pre-defined
Key Challenges Isomer separation; strict temperature controlHandling of toxic cyanide; radical initiation
Scalability Good, but purification can be a bottleneckExcellent, with clear reaction endpoints
Overall Yield Moderate (dependent on purification efficiency)High
Purity Requires chromatographic purificationHigh purity often achievable via crystallization

Conclusion

Both synthetic routes presented offer viable pathways for the synthesis of this compound.

  • Route 1 is more direct but is hampered by the formation of isomers, which makes it less ideal for large-scale production where high purity is required without resorting to costly chromatography.

  • Route 2 provides a more controlled and ultimately higher-yielding approach. Although it involves more steps and the use of highly toxic cyanide, the superior regiochemical control and easier purification make it the recommended choice for scalable and industrial synthesis. The starting material, 3-fluoro-2-nitrotoluene, is also accessible, making this a robust and reliable method for drug development professionals.

References

  • Organic Syntheses Procedure. 2-amino-3-fluorobenzoic acid.
  • Benchchem. Synthesis routes of 2-Amino-3-fluorobenzoic acid.
  • Arkat USA, Inc. Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. (2022).
  • Google Patents. Synthesis method of 2-nitro-4-substituted phenylacetic acid. (CN101805265A).
  • Google Patents. Preparation method 2,4,5-trifluorophenylacetic acid. (CN103012111A).
  • Google Patents. Process for the preparation of fluorophenylacetic acids and derivatives thereof. (WO2008078350A2).
  • Eureka | Patsnap. Synthesis method of 2-nitro-4-substituted phenylacetic acid.
  • Eureka | Patsnap. Synthesis method of 2 - methyl -3 - fluoride - 6 -nitrobenzoic acid.

Sources

Troubleshooting & Optimization

Technical Support Center: Selective Nitro Reduction in Fluorinated Phenylacetates

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Process Chemistry & R&D) Topic: Preventing Defluorination (Hydrodefluorination) During Nitro Reduction Audience: Medicinal Chemists, Process Development Scientists

Core Directive: The Defluorination Challenge

The Problem: You are reducing a nitro group (


) to an aniline (

) on a phenylacetate scaffold containing fluorine. The Failure Mode: Standard catalytic hydrogenation (Pd/C +

) frequently results in hydrodefluorination (HDF) . This cleaves the Carbon-Fluorine bond, yielding the des-fluoro impurity.

Why this happens:

  • Oxidative Addition: Palladium (Pd) is excellent at inserting into Carbon-Halogen bonds. While C-F is strong, the electron-rich nature of the newly formed aniline product activates the ring, making the C-F bond more susceptible to oxidative addition by the metal catalyst.

  • Ester Sensitivity: Your substrate is a phenylacetate. These esters are labile. Strong acids (HCl/heat) or strong bases (Wolff-Kishner conditions) will hydrolyze the ester to phenylacetic acid.

Decision Matrix & Mechanism

Before selecting a protocol, understand the pathway of failure.

Mechanism of Side Reaction (HDF)

HDF_Mechanism Substrate Fluorinated Nitro-Phenylacetate Reduction Nitro Reduction (Pd/C + H2) Substrate->Reduction Aniline Aniline Product (Electron Rich) Reduction->Aniline Desired Path OxAdd Oxidative Addition (Pd inserts into C-F) Aniline->OxAdd Ring Activation HDF_Product Defluorinated Impurity OxAdd->HDF_Product Hydrogenolysis

Figure 1: The risk of defluorination increases as the product (aniline) forms, as the electron-rich ring facilitates metal insertion into the C-F bond.

Protocol Selection Guide

Decision_Tree Start Start: Nitro Reduction of Fluorinated Phenylacetate Q1 Is the Fluorine ortho/para to the Nitro group? Start->Q1 Risk_High Risk: HIGH (Electronic Activation) Q1->Risk_High Yes Risk_Med Risk: MEDIUM Q1->Risk_Med No Method_A Method A: Sulfided Pt/C (Pt(S)/C) Risk_High->Method_A Preferred (Cleanest) Method_B Method B: Fe / NH4Cl (Chemical) Risk_High->Method_B Alternative (No H2 gas) Method_C Method C: Pd/C + DMSO (Inhibitor) Risk_Med->Method_C If Pd/C is mandatory

Figure 2: Selection workflow based on structural risk factors.

Validated Protocols

Protocol A: The "Gold Standard" (Sulfided Platinum)

Best for: High-value intermediates where ester stability and fluorine retention are critical. Why: Platinum (Pt) has a lower affinity for C-F oxidative addition than Palladium. "Sulfiding" the catalyst (poisoning it with sulfur) occupies the high-energy active sites responsible for hydrogenolysis without stopping nitro reduction.

Reagents:

  • Substrate (1.0 equiv)

  • 5% Pt(S)/C (Sulfided Platinum on Carbon) - 2-5 wt% loading

  • Solvent: Ethyl Acetate or THF (Avoid MeOH if transesterification is a risk)

  • Hydrogen source:

    
     balloon (1 atm)
    

Step-by-Step:

  • Dissolution: Dissolve substrate in Ethyl Acetate (0.1 M concentration).

  • Catalyst Addition: Add 5% Pt(S)/C (5 wt% relative to substrate mass). Note: Sulfided catalysts are generally less pyrophoric than dry Pd/C, but handle with care under inert gas.

  • Purge: Purge vessel with

    
    , then 
    
    
    
    .
  • Reaction: Stir vigorously under

    
     balloon at Room Temperature (RT).
    
    • Checkpoint: Monitor by LCMS.[1] Reaction is typically slower than Pd/C (4-12 hours).

  • Workup: Filter through Celite. Rinse with EtOAc.[1][2] Concentrate.

    • Result: >98% Fluorine retention is typical.

Protocol B: The "Chemical" Alternative (Iron/Ammonium Chloride)

Best for: Scenarios where hydrogenation is unavailable or if Pt(S)/C fails. Why: Dissolving metal reductions (Fe) proceed via Single Electron Transfer (SET), a mechanism completely distinct from catalytic hydrogenation. It does not cleave C-F bonds. We use


 instead of Acetic Acid to ensure the pH remains near-neutral (pH 5-6), protecting the phenylacetate ester from hydrolysis.

Reagents:

  • Iron Powder (3-5 equiv, <325 mesh)

  • Ammonium Chloride (

    
    , 5 equiv)
    
  • Solvent: Ethanol/Water (3:1 ratio)

Step-by-Step:

  • Preparation: Mix Substrate, Ethanol, and Water in a flask.

  • Activation: Add

    
     and Iron powder.
    
  • Reaction: Heat to 60-70°C with vigorous stirring.

    • Critical: Do not reflux violently; phenylacetates can hydrolyze at >80°C in aqueous media over long periods.

  • Monitoring: Monitor consumption of starting material (TLC/LCMS).

  • Workup: Cool to RT. Filter through a Celite pad to remove iron sludge.[1] Wash cake with EtOAc.

  • Extraction: The filtrate will be biphasic. Concentrate to remove EtOH, then extract the aqueous residue with EtOAc.

Troubleshooting & FAQs

Q1: I only have Pd/C. Can I still prevent defluorination? A: Yes, but you must "poison" the catalyst.

  • The DMSO Trick: Add 0.5 - 1.0 equivalents of DMSO (Dimethyl sulfoxide) to your reaction mixture. DMSO binds to the Pd surface, inhibiting the highly active sites required for C-F bond cleavage while allowing the easier

    
     reduction to proceed.
    
  • Warning: This slows the reaction significantly. You may need to increase pressure (50 psi) or temperature (40°C).

Q2: My phenylacetate ester is hydrolyzing to the acid. What is wrong? A: Check your solvent and pH.

  • Avoid: Zn/HCl or SnCl2/HCl. The low pH (<1) will hydrolyze the ester.

  • Avoid: Methanol with strong bases (e.g., hydrazine/KOH). This causes transesterification (methyl ester formation).

  • Solution: Switch to Protocol B (Fe/NH4Cl) . The pH is buffered around 5-6, which is safe for phenylacetates.

Q3: I see an "M-20" peak (Hydrofluoric acid loss) in LCMS. Is this HDF? A: Yes. M-20 (loss of HF) indicates the formation of the defluorinated byproduct.

  • If using Pd/C: Stop immediately. Switch to Pt(S)/C.

  • If using Pt(S)/C: Your catalyst loading might be too high, or the reaction has run too long after completion. Stop the reaction exactly when the starting material is consumed.

Q4: Can I use Transfer Hydrogenation (Formate/Pd)? A: Proceed with caution. Ammonium formate + Pd/C is often more aggressive toward halogens than


 gas because it generates highly active Pd-hydride species on the surface. If you must use this, lower the temperature to 0-5°C and monitor strictly.

Comparative Data: Catalyst Selectivity

MethodCatalyst SystemFluorine RetentionEster StabilityReaction Rate
Standard Hydrogenation 10% Pd/C,

, MeOH
Poor (<80%)GoodVery Fast
Sulfided Hydrogenation 5% Pt(S)/C,

, EtOAc
Excellent (>98%)GoodModerate
Dissolving Metal Fe /

, EtOH/H2O
Perfect (~100%)Excellent Slow/Moderate
Acidic Metal Zn / HCl or Fe / AcOHPerfectPoor (Hydrolysis risk)Fast

References

  • Selective Hydrogenation of Halonitroarenes

    • Blaser, H. U., et al. "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments.
    • Context: Establishes Pt(S)
  • Iron/Ammonium Chloride Reduction (Bechamp Variant)

    • BenchChem Technical Guides. "Nitro Reduction - Common Conditions: Fe/NH4Cl."
    • Context: Standard protocol for pH-neutral reduction comp
  • DMSO as Catalyst Inhibitor

    • Maegawa, T., et al. "Efficient and Practical Arene Hydrogenation by Heterogeneous Catalysts under Mild Conditions." Chemistry – A European Journal, 2009.
    • Context: Mechanistic basis for using DMSO to inhibit Pd/C activity.
  • Sulfided Platinum Patent

    • "Platinum-on-carbon catalyst - useful for reduction of halonitroaromatic cpds."[3][4][5] Patent DE2105682A1.

    • Context: Historical and technical validation of sulfided catalysts for this specific impurity profile.

Sources

Technical Support Center: Recrystallization of Methyl 2-(3-fluoro-2-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Answering researcher, scientist, and drug development professional's questions about removing impurities from methyl 2-(3-fluoro-2-nitrophenyl)acetate via recrystallization, this guide provides troubleshooting tips and answers to frequently asked questions.

This guide serves as a specialized resource for researchers tackling the purification of this compound. Recrystallization, while a powerful and common technique, often requires nuanced adjustments based on the specific compound and its impurity profile.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in the principles of physical organic chemistry.

Troubleshooting Guide

This section addresses specific experimental challenges in a question-and-answer format.

Question 1: I've cooled my solution, but no crystals have formed. What should I do?

Answer:

Failure to crystallize upon cooling is a common issue, often stemming from two primary causes: excessive solvent use or supersaturation.[2][3]

  • Cause A: Excessive Solvent: The most frequent reason for poor or no crystal formation is the addition of too much solvent.[3][4] This keeps the compound soluble even at low temperatures.

    • Solution: Gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration of the target compound.[2][5] Once the volume is reduced, allow the solution to cool again.

  • Cause B: Supersaturation: The solution may be holding more dissolved solute than it thermodynamically should at a given temperature, a state known as supersaturation.[2] Crystal growth requires a nucleation point to begin.

    • Solution 1: Induce Crystallization by Scratching. Use a glass stirring rod to gently scratch the inner surface of the flask just below the solvent line.[2][4] The microscopic imperfections in the glass provide a surface for the first crystals to form.

    • Solution 2: Seeding. If available, add a single, pure crystal of this compound to the cooled solution.[3][6] This "seed crystal" acts as a template, initiating rapid crystal growth.

    • Solution 3: Further Cooling. If crystals do not form at room temperature, try cooling the flask in an ice-water bath. Be aware that rapid cooling can sometimes trap impurities, so slow cooling is preferable for achieving the highest purity.[2]

Question 2: My compound is separating as an oily liquid instead of solid crystals. How can I prevent this "oiling out"?

Answer:

"Oiling out" occurs when the solute separates from the solution at a temperature above its melting point, forming a liquid layer instead of a solid crystalline lattice.[2][3] This is often caused by a very high concentration of impurities or by the solute's melting point being lower than the solvent's boiling point.[7]

  • Solution 1: Reheat and Dilute. Heat the solution until the oil completely redissolves. Add a small amount (1-5% of the total volume) of additional hot solvent to slightly lower the solution's saturation point.[2]

  • Solution 2: Slow Down the Cooling Process. Rapid cooling encourages oiling out. Allow the solution to cool to room temperature very slowly. Insulating the flask with a cloth or placing it in a warm water bath that is allowed to cool gradually can facilitate the formation of crystals over oil.[2][3]

  • Solution 3: Re-evaluate Solvent Choice. If the problem persists, the chosen solvent may be unsuitable. The melting point of your compound might be too low for the boiling point of the solvent. Consider a solvent with a lower boiling point or utilize a mixed-solvent system.

Question 3: My final yield is very low. What are the likely causes and how can I improve it?

Answer:

A low yield suggests that a significant portion of your product was lost during the procedure.

  • Cause A: Using Too Much Solvent. As discussed in Question 1, an excessive volume of solvent will retain a larger amount of your compound in the solution (the "mother liquor") even after cooling.[5]

    • Solution: Always use the minimum amount of boiling solvent necessary to fully dissolve the solid.[4] This ensures the solution is saturated at high temperatures, maximizing the amount of product that crystallizes upon cooling.

  • Cause B: Premature Crystallization. If the solution cools too quickly during a hot filtration step (used to remove insoluble impurities), the product can crystallize on the filter paper or in the funnel.

    • Solution: Use an excess of solvent (an additional 10-20%) before performing a hot filtration.[8] Ensure your filtration apparatus (funnel, filter paper, receiving flask) is pre-heated by rinsing it with hot solvent to prevent a sudden drop in temperature.

  • Cause C: Improper Washing. Washing the collected crystals with room-temperature or warm solvent will redissolve a portion of your product.

    • Solution: Always wash the filtered crystals with a minimal amount of ice-cold solvent.[4] The cold solvent will wash away soluble impurities adhering to the crystal surfaces without dissolving a significant amount of the product.

Question 4: My final crystals are colored, even though the pure compound should be white or pale yellow. How do I remove colored impurities?

Answer:

Colored impurities are often large, polar molecules with extended conjugated systems.

  • Solution: Activated Charcoal Treatment. Activated charcoal has a high surface area with pores that are effective at adsorbing these types of colored impurities.

    • Dissolve the impure solid in the minimum amount of hot solvent.

    • Add a very small amount of activated charcoal (typically 1-2% of the solute's weight). Adding too much can adsorb your product as well.[8]

    • Keep the solution boiling for a few minutes to allow for adsorption.

    • Perform a hot gravity filtration to remove the charcoal. The filtrate should be colorless.[8]

    • Allow the filtered solution to cool and crystallize as usual.

Troubleshooting Decision Workflow

The following diagram outlines a logical approach to diagnosing and solving common recrystallization issues.

G start Begin Recrystallization: Dissolve solid in min. hot solvent cool Allow solution to cool start->cool observe Observe outcome cool->observe crystals Crystals Formed observe->crystals Success no_crystals No Crystals Formed observe->no_crystals Problem oil Compound 'Oils Out' observe->oil Problem success Problem Solved: Proceed to filtration crystals->success action_scratch 1. Scratch flask with glass rod 2. Add a seed crystal no_crystals->action_scratch action_reheat 1. Re-heat to redissolve oil 2. Add small amount of extra solvent oil->action_reheat action_scratch->observe Check again action_evaporate If no success: Reduce solvent volume by heating action_scratch->action_evaporate Still no crystals action_evaporate->cool action_evaporate->success action_slow_cool Cool solution much more slowly action_reheat->action_slow_cool action_slow_cool->cool action_slow_cool->success

Caption: Troubleshooting Decision Tree for Recrystallization.

Frequently Asked Questions (FAQs)

Question 1: How do I select the best solvent for this compound?

Answer:

The ideal solvent for recrystallization has a steep solubility curve for the target compound: it should dissolve the compound poorly at room temperature but very well at its boiling point.[9] The principle of "like dissolves like" is a useful starting point.[7]

This compound has several functional groups that determine its overall polarity:

  • Methyl Ester (-COOCH₃): Polar

  • Nitro Group (-NO₂): Very polar, electron-withdrawing

  • Fluoro Group (-F): Electronegative, contributes to polarity

  • Aromatic Ring: Nonpolar

The combination of these groups makes the molecule moderately polar. Therefore, solvents of intermediate polarity are excellent candidates. Alcohols (like ethanol or isopropanol) or esters (like ethyl acetate) are often good starting points for nitroaromatic compounds.[7][10]

A systematic approach is to test solubility in a range of solvents on a small scale.

Protocol 1: Small-Scale Solvent Screening
  • Place a small amount of your crude compound (approx. 20-30 mg) into several test tubes.

  • To each tube, add a different potential solvent (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, hexane) dropwise at room temperature, up to ~0.5 mL.

  • Observe and record the solubility. A good candidate solvent will not dissolve the compound at this stage.[1]

  • For tubes where the compound was insoluble, gently heat the mixture to the solvent's boiling point.

  • A good solvent will dissolve the compound completely when hot.[4]

  • Allow the heated tubes to cool to room temperature, and then in an ice bath. The best solvent will be one from which a large quantity of crystals precipitates.

Solvent Polarity Index Boiling Point (°C) Expected Solubility for Target Compound
Hexane0.169Poor: Likely too non-polar. Impurities may be insoluble.
Toluene2.4111Moderate: May be a good candidate.
Ethyl Acetate4.477Good: Polarity is well-matched to the ester group.[10]
Isopropanol4.382Good: Often effective for nitroaromatic compounds.[7]
Ethanol5.278Good: Similar to isopropanol, a strong candidate.
Water10.2100Poor: Likely too polar for the compound to dissolve well, even when hot.

Question 2: What are the common impurities I am trying to remove?

Answer:

Impurities can originate from the starting materials, side reactions, or subsequent degradation. For a compound like this compound, synthesized via nitration and esterification, potential impurities include:

  • Isomeric Products: Nitration of a substituted benzene ring can lead to the formation of other isomers (e.g., methyl 2-(5-fluoro-2-nitrophenyl)acetate). Recrystallization is effective at separating isomers if their solubilities differ.

  • Unreacted Starting Materials: Residual 2-(3-fluorophenyl)acetate.

  • Hydrolysis Products: The ester can hydrolyze back to the carboxylic acid, 2-(3-fluoro-2-nitrophenyl)acetic acid, especially if exposed to moisture under acidic or basic conditions.[11]

  • Byproducts from Synthesis: Depending on the specific synthetic route, various side products could be present.[12][13]

Question 3: When and how should I use a mixed-solvent system?

Answer:

A mixed-solvent system (or solvent pair) is ideal when no single solvent has the desired solubility properties.[7] This typically occurs when your compound is too soluble in one solvent (even when cold) and poorly soluble in another (even when hot).

The pair must consist of two miscible solvents, one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "bad" solvent).[7][14]

Mixed-Solvent Recrystallization Workflow

G start Dissolve crude solid in MINIMUM amount of hot 'good' solvent add_bad Add 'bad' solvent dropwise to the hot solution until persistent cloudiness appears start->add_bad re_clear Add a few drops of 'good' solvent to redissolve the precipitate and get a clear solution add_bad->re_clear cool Allow the solution to cool slowly and undisturbed re_clear->cool filter Collect crystals by vacuum filtration cool->filter

Caption: Workflow for a Mixed-Solvent Recrystallization.

Protocol 2: Performing a Mixed-Solvent Recrystallization
  • Dissolve the impure compound in the minimum amount of the boiling "good" solvent.

  • While keeping the solution hot, add the "bad" solvent dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.

  • Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Set the flask aside to cool slowly, allowing crystals to form.

  • Collect the crystals by vacuum filtration and wash with a small amount of the ice-cold "bad" solvent or a cold mixture of the two solvents.

References

  • Scribd. Solvent Selection and Recrystallization Guide. Available from: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]

  • Journal of Chemical Education. Solvent selection for recrystallization: An undergraduate organic experiment. Available from: [Link]

  • Royal Society of Chemistry. Finding the best solvent for recrystallisation student sheet. Available from: [Link]

  • Science Learning Center. Experiment : Recrystallization – Part I: Solvent Selectio nn. Available from: [Link]

  • Recrystallization1. Recrystallization. Available from: [Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting. Available from: [Link]

  • University of York, Chemistry Teaching Labs. Problems with Recrystallisations. Available from: [Link]

  • Professor Dave Explains. Recrystallization. YouTube, 10 Jan. 2020. Available from: [Link]

  • F. Description and Solubility. Available from: [Link]

  • MIT Digital Lab Techniques Manual. Recrystallization. YouTube, 4 Feb. 2010. Available from: [Link]

  • MicroChemicals. Solvents and solubilities. Available from: [Link]

  • mpnorganic. Recrystallization Demonstrated by Mark Niemczyk, PhD. YouTube, 2 Sep. 2010. Available from: [Link]

  • University of Rochester, Department of Chemistry. Solvents and Polarity. Available from: [Link]

  • MySkinRecipes. Methyl 2-(3-fluoro-4-nitrophenyl)acetate. Available from: [Link]

  • Google Patents. WO2021191876A1 - Synthesis of methyl 2-fluoroacrylate.
  • PubChemLite. Methyl 2-(4-fluoro-3-nitrophenyl)acetate (C9H8FNO4). Available from: [Link]

  • MIT OpenCourseWare. Purification of Solids by Recrystallization. Available from: [Link]

  • Organic Syntheses. Acetic acid, p-nitrobenzyl ester. Available from: [Link]

  • The Fromm Group. Guide for crystallization. Available from: [Link]

  • Molecules. Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. Available from: [Link]

  • Gaylord Chemical. Solvent Miscibility Table. Available from: [Link]

  • Google Patents. CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid.
  • PubChem. Methyl 2-(3-nitrophenyl)acetate. Available from: [Link]

Sources

Validation & Comparative

Comparative Guide: C13 NMR Chemical Shift Analysis of Methyl 2-(3-fluoro-2-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-(3-fluoro-2-nitrophenyl)acetate (CAS 1330632-17-1 ) is a critical fluorinated building block, often employed in the synthesis of indole-based therapeutics via the Batcho-Leimgruber route. Its structural characterization is frequently complicated by the crowded 1,2,3-trisubstitution pattern on the aromatic ring, which induces significant steric strain and electronic perturbations.

This guide provides a definitive technical analysis of the Carbon-13 NMR chemical shifts for this molecule. Unlike standard spectral databases, this guide compares predictive theoretical models against experimentally validated analog data to provide a robust assignment strategy. It focuses on the diagnostic utility of


-

coupling constants
as the primary method for distinguishing this isomer from its regioisomers.

Structural Analysis & Electronic Environment

The molecule features a benzene ring substituted at three contiguous positions:

  • Position 1: Methyl acetate group (

    
    ).
    
  • Position 2: Nitro group (

    
    ) — The "anchor" of steric crowding.
    
  • Position 3: Fluorine atom (

    
    ) — The source of spin-spin coupling.
    
Mechanistic Impact on Chemical Shifts
  • Steric Inhibition of Resonance: The bulky nitro group at C2 is flanked by the acetate arm (C1) and fluorine (C3). This forces the nitro group to twist out of planarity with the benzene ring, dampening its usual deshielding effect on the ortho and para positions.

  • Fluorine Coupling (

    
    ):  The 
    
    
    
    nucleus (spin 1/2, 100% abundance) splits carbon signals into doublets. The magnitude of this coupling (
    
    
    ) is distance-dependent and serves as a "molecular ruler" for assignment.

Comparative Data: Predicted vs. Analog-Derived Shifts

The following table synthesizes data derived from Substituent Chemical Shift (SCS) additivity rules, calibrated against the experimentally known analog 3-fluoro-2-nitrotoluene .

Table 1: C13 NMR Chemical Shift Assignments ( , 100 MHz)
Carbon PositionTypePredicted Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
Assignment Logic
C=O Quaternary170.5 ± 1.0 Singlet (s)-Typical ester carbonyl; too far for F-coupling.
C3 Quaternary156.0 ± 2.0 Doublet (d)

Diagnostic: Direct attachment to F. Largest coupling.
C5 Methine136.5 ± 1.5 Doublet (d)

Meta to F; Para to

(deshielded).
C2 Quaternary135.0 ± 2.0 Doublet (d)

Ipso to

; shielded by ortho-F effect.
C1 Quaternary130.5 ± 1.5 Doublet (d)

Attachment point for side chain.
C6 Methine125.5 ± 1.5 Doublet (d)

Para to F (shielded); Meta to

.
C4 Methine117.0 ± 1.5 Doublet (d)

Diagnostic: Ortho to F (strongly shielded).
OCH

Methyl52.0 ± 0.5 Singlet (s)-Methocy group.
CH

Methylene39.5 ± 1.0 Singlet (s)-Benzylic methylene.

Note: The values above are for


. In polar aprotic solvents like DMSO-

, expect carbonyl and nitro-adjacent carbons to shift downfield by 0.5–1.5 ppm due to solvent-solute dipole interactions.

Comparative Analysis: Distinguishing Alternatives

Researchers often encounter this molecule alongside its regioisomers or non-fluorinated precursors. Here is how to distinguish them:

A. vs. Methyl 2-(2-nitrophenyl)acetate (Non-fluorinated Precursor)
  • Key Difference: The precursor lacks C-F coupling.

  • Spectral Signature: In the precursor, C3 and C4 appear as singlets . In the target molecule, C3 is a doublet at ~156 ppm (

    
     Hz) and C4 is a doublet at ~117 ppm (
    
    
    
    Hz).
  • Shift Change: The addition of Fluorine at C3 causes an upfield shift (shielding) of the adjacent C4 by approximately 13 ppm .

B. vs. Methyl 2-(4-fluoro-3-nitrophenyl)acetate (Regioisomer)
  • Key Difference: Symmetry and Coupling Patterns.

  • Target (3-F, 2-

    
    ):  The benzylic 
    
    
    
    is attached to C1, which is meta to the Fluorine. Coupling is small (
    
    
    Hz).
  • Isomer (4-F, 3-

    
    ):  The benzylic 
    
    
    
    is attached to C1, which is para to the Fluorine. Coupling is negligible (
    
    
    Hz).
  • Differentiation: Look at the C1 quaternary signal . If it shows distinct splitting (

    
     Hz), it supports the 3-fluoro isomer. If it is a singlet or broad peak, it suggests the 4-fluoro isomer.
    

Experimental Protocol for Validation

To generate data of publishable quality for this compound, follow this self-validating protocol.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 15–20 mg of the compound in 0.6 mL of

      
       (99.8% D).
      
    • Why: High concentration is required to resolve the low-intensity quaternary carbons (C1, C2, C3) which have long relaxation times (

      
      ).
      
  • Acquisition Parameters (100 MHz or higher):

    • Spectral Width: 240 ppm (to capture C=O and avoid folding).

    • Relaxation Delay (

      
      ):  Set to 3.0 seconds  (minimum). The quaternary carbons at C2 and C3 are slow to relax due to the lack of attached protons.
      
    • Scans: Minimum 512 scans (1024 preferred for clear coupling resolution).

  • Processing:

    • Apply an exponential window function with LB = 1.0 Hz .

    • Validation Check: Verify the integration of the carbonyl peak relative to the methoxy peak (should be roughly 1:1 in intensity if

      
       is sufficient).
      

Visualization: Assignment Logic & Structure

The following diagrams illustrate the logical flow for assigning the spectrum and the specific coupling pathways.

G Start Unknown Fluorinated Nitro-Ester Spectrum CheckF Check Region 150-165 ppm Start->CheckF DoubletLarge Doublet (J ~255 Hz)? CheckF->DoubletLarge C3_Assign Assign C3 (C-F) DoubletLarge->C3_Assign Yes CheckUpfield Check Region 110-120 ppm C3_Assign->CheckUpfield DoubletMed Doublet (J ~21 Hz)? CheckUpfield->DoubletMed C4_Assign Assign C4 (Ortho to F) DoubletMed->C4_Assign Yes CheckQuat Check Quaternary 130-140 ppm C4_Assign->CheckQuat DoubletSmall Doublet (J ~15 Hz)? CheckQuat->DoubletSmall C2_Assign Assign C2 (Ipso-NO2) DoubletSmall->C2_Assign Yes

Figure 1: Decision tree for assigning the C13 NMR spectrum of this compound based on coupling constants.

Structure F F (Pos 3) C3 C3 (d, J=255) F->C3 1J Coupling C2 C2 (d, J=15) F->C2 2J Coupling C4 C4 (d, J=21) F->C4 2J Coupling C1 C1 (d, J=5) F->C1 3J Coupling C3->C2 Ortho C3->C4 Ortho NO2 NO2 (Pos 2) C2->NO2 Ipso C2->C1 Ortho SideChain CH2-COOMe C1->SideChain Attached

Figure 2: Structural connectivity and propagation of


 coupling constants through the aromatic ring.

References

  • National Institutes of Health (PubChem). 3-Fluoro-2-nitrotoluene (Analog Data). [Link]

  • Hansch, C., Leo, A., & Taft, R. W. A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 1991, 91(2), 165–195. (Source for SCS Additivity Rules). [Link]

A Senior Application Scientist's Guide to Reactivity: Methyl 2-(3-fluoro-2-nitrophenyl)acetate vs. Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Subtle Power of Fluorine in Aromatic Systems

In the landscape of medicinal chemistry and materials science, the strategic placement of a single fluorine atom can dramatically alter a molecule's physicochemical properties, metabolic stability, and biological activity.[1][2] This guide offers an in-depth comparison of the chemical reactivity of methyl 2-(3-fluoro-2-nitrophenyl)acetate against its non-fluorinated counterparts, namely methyl 2-(2-nitrophenyl)acetate and methyl 2-(3-nitrophenyl)acetate. Understanding these reactivity differences is paramount for researchers and drug development professionals who utilize these scaffolds as versatile intermediates. We will dissect the underlying electronic principles, provide comparative reactivity predictions, and furnish detailed experimental protocols to empower researchers to validate these concepts in their own laboratories.

Theoretical Framework: Unpacking the Electronic and Steric Landscape

The reactivity of a substituted benzene ring is a complex interplay of inductive and resonance effects contributed by each substituent. The specific arrangement of the fluoro, nitro, and methylene acetate groups in our target molecule creates a unique electronic environment that dictates its chemical behavior.

The Dominant Electron-Withdrawing Groups: Nitro and Fluoro
  • Nitro Group (–NO₂): This is one of the most powerful electron-withdrawing groups in organic chemistry. It deactivates the aromatic ring towards electrophilic attack through both a potent negative inductive effect (-I) and a negative resonance effect (-M). Conversely, and more importantly for our discussion, it strongly activates the ring for Nucleophilic Aromatic Substitution (SNAr), particularly when positioned ortho or para to a suitable leaving group, by stabilizing the negatively charged intermediate (Meisenheimer complex).[3][4]

  • Fluorine (–F): The influence of fluorine is nuanced. As the most electronegative element, it exerts a strong electron-withdrawing inductive effect (-I).[3][5] However, its lone pairs can participate in resonance, donating electron density to the ring (+M effect).[3][5] For most reactions, the inductive effect dominates, making fluorine an overall deactivating group. In the context of SNAr, this powerful -I effect is paramount, as it stabilizes the anionic Meisenheimer intermediate, thereby accelerating the reaction.[4][6][7] This makes fluorine an activating group for SNAr and, counterintuitively, a good leaving group.[6][8][9]

The Side Chain: Methylene Acetate (–CH₂COOCH₃)

The methylene (–CH₂) spacer insulates the ester's carbonyl group from direct resonance interaction with the aromatic π-system. However, the entire group is electron-withdrawing via induction. The α-protons on the methylene carbon are acidic and their reactivity can be influenced by adjacent groups. In methyl 2-(2-nitrophenyl)acetate and its 3-fluoro analog, the proximity of the ortho-nitro group can lead to intramolecular interactions and steric effects, a phenomenon broadly known as the "ortho effect," which can influence the conformation and reactivity of the side chain.[10]

The diagram below illustrates the key electronic forces at play on the aromatic ring of this compound.

Caption: Electronic effects of substituents on the aromatic ring.

Comparative Reactivity Analysis

We will evaluate the reactivity of our target compound and its analogs across three common classes of reactions.

Compound Structure Nucleophilic Aromatic Substitution (SNAr) Ester Hydrolysis (Saponification) Nitro Group Reduction
This compound High Reactivity. The C-F bond is highly activated by the ortho-NO₂ group. Fluorine acts as an excellent leaving group.Highest Reactivity. The combined strong inductive effects of ortho-NO₂ and meta-F make the ester carbonyl the most electrophilic.High Reactivity. Standard reduction conditions are effective. The fluorine substituent has a minimal electronic effect on the reduction.
Methyl 2-(2-nitrophenyl)acetate [11]Very Low Reactivity. No suitable leaving group on the aromatic ring.Moderate Reactivity. The ortho-NO₂ group enhances carbonyl electrophilicity via its -I effect.High Reactivity. This is the baseline for nitro group reduction in an ortho-acetate context.
Methyl 2-(3-nitrophenyl)acetate [12]Very Low Reactivity. No suitable leaving group on the aromatic ring.Low Reactivity. The meta-NO₂ group has a weaker inductive effect on the side chain compared to the ortho isomer.High Reactivity. Standard reduction conditions are effective.

(Note: Placeholder images are used in the table above. Actual chemical structures would be displayed in a final document.)

Discussion of Reactivity Predictions
  • Nucleophilic Aromatic Substitution (SNAr): The most striking difference lies here. This compound is primed for SNAr. The nitro group at the C2 position powerfully stabilizes the transient Meisenheimer complex formed when a nucleophile attacks the C3 position, facilitating the displacement of the fluoride ion.[6][7] The non-fluorinated analogs lack a viable leaving group on the ring and will not undergo SNAr under typical conditions.

  • Ester Hydrolysis: The rate of base-catalyzed hydrolysis (saponification) depends on the electrophilicity of the ester's carbonyl carbon.[13][14] The electron-withdrawing substituents on the phenyl ring pull electron density away from the side chain, making the carbonyl carbon more susceptible to nucleophilic attack by a hydroxide ion. In the fluorinated compound, the combined -I effects of the ortho-nitro group and the meta-fluoro group create the most electron-deficient carbonyl, predicting the fastest hydrolysis rate. The ortho-nitro analog will be more reactive than the meta-nitro analog due to the shorter distance over which the inductive effect operates.

  • Nitro Group Reduction: This transformation is generally robust and less sensitive to the electronic nature of other ring substituents, unless they are also reducible under the chosen conditions.[15][16] Reagents like tin(II) chloride (SnCl₂·2H₂O) or iron in acidic media are highly effective and selective for nitro group reduction, leaving both the ester and the aryl fluoride intact.[17][18] Therefore, we predict comparable reactivity for all three compounds in this reaction.

Experimental Protocols for Reactivity Validation

The following protocols provide a framework for experimentally verifying the predicted reactivity differences.

Protocol 1: Comparative Nucleophilic Aromatic Substitution (SNAr)

This experiment demonstrates the enhanced reactivity of the C-F bond in the fluorinated substrate towards a nucleophile.

Caption: Workflow for the comparative SNAr experiment.

  • Materials:

    • This compound

    • Methyl 2-(2-nitrophenyl)acetate (as a negative control)

    • Piperidine

    • Anhydrous Dimethylformamide (DMF)

    • Potassium Carbonate (K₂CO₃)

    • Ethyl acetate, brine, water

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • TLC plates, GC-MS or NMR for analysis

  • Procedure:

    • To three separate, dry round-bottom flasks, add this compound (1 mmol), methyl 2-(2-nitrophenyl)acetate (1 mmol), and a control flask with no substrate.

    • To each flask, add anhydrous DMF (10 mL), piperidine (1.2 mmol), and K₂CO₃ (2 mmol).

    • Stir the mixtures at 60 °C.

    • Monitor the reactions every 30 minutes by TLC, spotting against the starting material. The fluorinated compound should show a new, lower Rf spot corresponding to the product, while the non-fluorinated analog should show no reaction.

    • Once the fluorinated reaction is complete (disappearance of starting material), cool all flasks to room temperature.

    • Pour the contents into a separatory funnel containing water (50 mL) and extract with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine (2 x 20 mL), dry over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Analyze the crude material by ¹H NMR or GC-MS to confirm product formation in the fluorinated sample and the absence of reaction in the control.

Protocol 2: Comparative Ester Hydrolysis (Saponification)

This protocol compares the rate of hydrolysis by monitoring the consumption of the starting material under basic conditions.

Caption: Workflow for the comparative ester hydrolysis kinetics study.

  • Materials:

    • This compound

    • Methyl 2-(2-nitrophenyl)acetate

    • Methyl 2-(3-nitrophenyl)acetate

    • Tetrahydrofuran (THF)

    • 1 M Sodium Hydroxide (NaOH) solution

    • 1 M Hydrochloric Acid (HCl) solution for quenching

    • HPLC or GC for quantitative analysis

  • Procedure:

    • Prepare 0.1 M stock solutions of each of the three esters in THF.

    • In three separate temperature-controlled reaction vessels at 25 °C, add THF (8 mL) and the ester stock solution (1 mL). Allow to equilibrate.

    • To initiate the reaction, add 1 M NaOH (1 mL) to each vessel simultaneously and start a timer.

    • At timed intervals (e.g., 2, 5, 10, 20, 40, 60 minutes), withdraw a 0.5 mL aliquot from each reaction and immediately quench it in a vial containing 0.5 mL of 1 M HCl.

    • Analyze each quenched aliquot by HPLC or GC to determine the concentration of the remaining starting material.

    • Plot the natural logarithm of the ester concentration versus time for each compound. The slope of this line will be proportional to the pseudo-first-order rate constant. A steeper slope indicates a faster reaction rate.

Protocol 3: Selective Reduction of the Nitro Group

This experiment demonstrates a key synthetic transformation and confirms the stability of the C-F bond and ester group under these conditions.

Caption: Workflow for the selective reduction of the nitro group.

  • Materials:

    • This compound

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O)[17]

    • Absolute Ethanol

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Ethyl Acetate, brine

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1 mmol) in absolute ethanol (15 mL).

    • Add SnCl₂·2H₂O (5 mmol) to the solution.

    • Heat the reaction mixture to reflux (approx. 78 °C) and monitor the progress by TLC until the starting material is consumed (typically 1-2 hours).

    • Cool the reaction to room temperature and concentrate under reduced pressure to remove most of the ethanol.

    • Dilute the residue with ethyl acetate (50 mL) and carefully add saturated NaHCO₃ solution with vigorous stirring until the aqueous layer is basic (pH ~8) and effervescence ceases.

    • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 25 mL).

    • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

    • The crude product, methyl 2-(2-amino-3-fluorophenyl)acetate, can be purified by column chromatography and its structure confirmed by NMR and MS, verifying the selective reduction of the nitro group.

Conclusion and Outlook

This guide demonstrates that while structurally similar, this compound possesses a markedly different reactivity profile compared to its non-fluorinated analogs. The key differentiator is the presence of the fluorine atom, which, when activated by an ortho-nitro group, transforms the otherwise stable aromatic ring into a reactive substrate for Nucleophilic Aromatic Substitution . Furthermore, the synergistic electron-withdrawing effects of the fluoro and nitro substituents render the side-chain ester more susceptible to hydrolysis . In contrast, the reactivity towards nitro group reduction remains largely unaffected.

These insights are not merely academic; they are of profound practical importance. For medicinal chemists, the ability to selectively perform SNAr on the fluorinated scaffold opens a gateway to a diverse array of analogs by introducing various nucleophiles (O, N, S-based), which is a common strategy for optimizing drug candidates.[6][19] The principles and protocols outlined herein provide a robust foundation for researchers to harness the unique reactivity of this valuable fluorinated building block.

References

  • Bralsford, R., Harris, P. V., & Price, W. C. (n.d.). The effect of fluorine on the electronic spectra and ionization potentials of molecules. Royal Society Publishing. [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. [Link]

  • Jubb, A. M., et al. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega. [Link]

  • Jubb, A. M., et al. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Publications. [Link]

  • College of Saint Benedict & Saint John's University. (n.d.). Electrophilic Aromatic Substitution AR5. Directing Effects. [Link]

  • Organic Syntheses Procedure. (n.d.). [Link]

  • MySkinRecipes. (n.d.). Methyl 2-(3-fluoro-4-nitrophenyl)acetate. [Link]

  • PubMed. (n.d.). Effect of substituting fluorine for hydrogen at C-26 and C-27 on the side chain of 1,25-dihydroxyvitamin D3. [Link]

  • Chemistry Stack Exchange. (2020). In which nucleophilic aromatic substitution rate is faster m-fluoronitrobenzene or p-fluoronitrobenzene? [Link]

  • Chemistry LibreTexts. (2024). Experiment 731: Esters. [Link]

  • Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. [Link]

  • PHARMD GURU. (n.d.). NUCLEOPHILIC AROMATIC SUBSTITUTION. [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. [Link]

  • YouTube. (2019). Nucleophilic Aromatic Substitution. [Link]

  • Russian Chemical Reviews (RSC Publishing). (n.d.). Nucleophilic substitution of the nitro group, fluorine and chlorine in aromatic compounds. [Link]

  • Um, I.-H., & Kim, S. (2021). Effect of Medium on Reactivity for Alkaline Hydrolysis of p-Nitrophenyl Acetate and S-p-Nitrophenyl Thioacetate in DMSO-H2O Mixtures of Varying Compositions: Ground State and Transition State Contributions. Canadian Journal of Chemistry. [Link]

  • Patel, A., et al. (2025). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. MDPI. [Link]

  • PubChem - NIH. (n.d.). Methyl 2-(2-nitrophenyl)acetate. [Link]

  • Wikipedia. (n.d.). Ortho effect. [Link]

  • ResearchGate. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. [Link]

  • ACS Publications. (2026). A Guided Inquiry Undergraduate Organic Chemistry Laboratory Experiment - Synthesis and Characterization of an Unknown Solid Ester through Fischer Esterification. [Link]

  • Chemistry Steps. (n.d.). Ester Reactions Summary and Practice Problems. [Link]

  • YouTube. (2020). Chemistry 110, Experiment 17: Carboxylic Acids and Esters. [Link]

  • ScienceDaily. (2019). Chemists find method to replace hydrogen with fluorine in organic molecules. [Link]

  • Master Organic Chemistry. (2018). Why are halogens ortho- para- directors? [Link]

  • ResearchGate. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. [Link]

  • MDPI. (n.d.). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. [Link]

  • PubChem - NIH. (n.d.). Methyl 2-(3-nitrophenyl)acetate. [Link]

  • WIPO Patentscope. (n.d.). Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. [Link]

  • PubChemLite. (n.d.). Methyl 2-(4-fluoro-3-nitrophenyl)acetate (C9H8FNO4). [Link]

  • ResearchGate. (n.d.). Mechanism of hydrolysis in acetonitrile of p-nitrophenyl... [Link]

  • IRE Journals. (2025). Unraveling Acid–Base Contributions In P-Nitrophenyl Acetate Hydrolysis: Kinetics, Mechanism, And Activation Parameter. [Link]

  • RSC Publishing. (n.d.). Chemical Science. [Link]

  • J&K Scientific. (n.d.). Methyl 2-hydroxy-2-(4-nitrophenyl)acetate. [Link]

  • ResearchGate. (n.d.). Macrocyclic Zn(II) Complexes: Synthesis, Structure and Hydrolysis of p-Nitrophenyl Acetate (pNPA). [Link]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of Methyl 2-(3-fluoro-2-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the anticipated mass spectrometric fragmentation pattern of methyl 2-(3-fluoro-2-nitrophenyl)acetate. Designed for researchers, scientists, and professionals in drug development, this document compares common ionization techniques, elucidates the structural basis for fragmentation pathways, and offers practical experimental protocols. By synthesizing data from related compounds and fundamental mass spectrometry principles, we aim to provide a predictive framework for the characterization of this and similar substituted nitrophenylacetic acid derivatives.

Introduction: The Analytical Challenge

This compound is a substituted aromatic compound whose structural elucidation is critical in synthetic chemistry and pharmaceutical development. Mass spectrometry (MS) stands as a primary tool for this purpose, offering high sensitivity and detailed structural information. The fragmentation pattern, a unique molecular fingerprint, is heavily influenced by the ionization method employed. This guide will compare two prevalent techniques: the high-energy Electron Ionization (EI) and the soft-ionization technique of Electrospray Ionization (ESI), typically coupled with tandem mass spectrometry (MS/MS). Understanding the distinct fragmentation pathways under these conditions is paramount for unambiguous identification and characterization.

Electron Ionization (EI-MS): A Hard Ionization Approach

Electron Ionization subjects the analyte to a high-energy electron beam (typically 70 eV), inducing extensive fragmentation. This "hard" ionization technique provides a wealth of structural information, though the molecular ion (M+) may be weak or absent. The fragmentation of this compound (Molecular Weight: 213.16 g/mol ) under EI conditions is governed by the relative stability of the resulting ions and neutral losses, dictated by the interplay of the methyl ester, nitro, and fluoro substituents.

Predicted Fragmentation Pathways under EI-MS

The fragmentation cascade is initiated by the removal of an electron from the molecule, most likely from the non-bonding orbitals of an oxygen atom or the aromatic π-system, to form the molecular ion (M•+) at m/z 213.

  • α-Cleavage of the Ester: The most common fragmentation pathways for esters involve cleavages adjacent to the carbonyl group.[1]

    • Loss of a Methoxy Radical (•OCH₃): A primary fragmentation is the loss of a methoxy radical, leading to the formation of a stable acylium ion at m/z 182 . This is often a prominent peak in the spectra of methyl esters.[2]

    • Loss of the Carbomethoxy Group (•COOCH₃): Cleavage of the bond between the methylene group and the carbonyl can result in the loss of the carbomethoxy group, yielding a fragment at m/z 154 .

  • Benzylic Cleavage: Cleavage of the bond between the aromatic ring and the side chain is a characteristic fragmentation for alkyl-substituted benzenes, often leading to a tropylium ion.[3] For this molecule, this would result in a fragment at m/z 154 corresponding to the [C₇H₄FNO₂]⁺ ion.

  • Fragmentation of the Nitro Group: Aromatic nitro compounds exhibit characteristic losses of nitrogen oxides.[4][5]

    • Loss of Nitric Oxide (NO): The molecular ion can lose a molecule of nitric oxide (NO), a common fragmentation for aromatic nitro compounds, resulting in a fragment at m/z 183 .[4]

    • Loss of Nitrogen Dioxide (NO₂): Loss of the entire nitro group as nitrogen dioxide (NO₂) from the molecular ion would yield a fragment at m/z 167 .

  • Ortho Effect: The proximity of the nitro and acetate side-chain groups (ortho position) can lead to specific rearrangement reactions. For instance, an intramolecular oxygen transfer from the nitro group to the side chain could occur, followed by subsequent fragmentation. Studies on related ortho-nitroaromatic compounds have shown such complex rearrangements.[6]

Visualizing EI-MS Fragmentation

The following diagram illustrates the predicted major fragmentation pathways for this compound under electron ionization.

EI_Fragmentation M [M]•+ m/z 213 F1 [M - •OCH3]+ m/z 182 M->F1 - •OCH3 (31 Da) F2 [M - NO]•+ m/z 183 M->F2 - NO (30 Da) F3 [M - NO2]+ m/z 167 M->F3 - NO2 (46 Da) F4 [M - •COOCH3]+ m/z 154 M->F4 - •COOCH3 (59 Da)

Caption: Predicted EI-MS fragmentation of this compound.

Electrospray Ionization Tandem MS (ESI-MS/MS): A Soft Ionization Approach

ESI is a "soft" ionization technique that typically generates protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺) with minimal initial fragmentation. Structural information is then obtained by selecting the precursor ion and subjecting it to collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS). For this compound, the protonated molecule [M+H]⁺ at m/z 214 would be the primary precursor ion in positive ion mode.

Predicted Fragmentation Pathways under ESI-MS/MS

The fragmentation of the [M+H]⁺ ion is driven by proton-facilitated cleavages and rearrangements.

  • Loss of Methanol (CH₃OH): A common fragmentation pathway for protonated methyl esters is the neutral loss of methanol, which would produce a fragment ion at m/z 182 .

  • Losses from the Nitro Group: Similar to EI, the nitro group is a labile site.

    • Loss of Nitric Oxide (NO): The loss of NO from the protonated molecule can occur, leading to a fragment at m/z 184 . This expulsion of a radical from an even-electron ion creates a distonic radical cation.[7]

    • Loss of a Hydroxyl Radical (•OH): An interesting pathway observed in nitroaromatic compounds involves the loss of a hydroxyl radical, often following an intramolecular rearrangement (an "ortho effect"), which would result in a fragment at m/z 197 .[6]

  • Combined Losses: Sequential fragmentation events are common in MS/MS. For instance, the initial loss of methanol (to m/z 182) could be followed by the loss of carbon monoxide (CO) to yield a fragment at m/z 154 .

Comparison with Isomeric Compounds

The fragmentation pattern is highly dependent on the substitution pattern.

  • Methyl 2-(2-nitrophenyl)acetate: Lacks the fluorine substituent. Its EI-MS spectrum shows a base peak at m/z 149, likely corresponding to the loss of the nitro group and a hydrogen atom, followed by rearrangement.[8]

  • Methyl 2-(3-nitrophenyl)acetate: The EI-MS data for this isomer shows major fragments at m/z 136 (loss of -COOCH₃), m/z 120 (loss of -NO₂ and -H), and m/z 90.[9]

  • Methyl 2-(4-fluoro-3-nitrophenyl)acetate: While experimental data is scarce, the fragmentation would be expected to follow similar pathways, with the relative abundances of fragments differing due to the altered electronic effects of the para-fluoro substituent.[10]

The presence of the fluoro group in the target molecule stabilizes certain fragments and may open alternative fragmentation channels, such as the loss of HF, although this is less common from an aromatic ring.

Visualizing ESI-MS/MS Fragmentation

This diagram shows the expected fragmentation cascade for the protonated molecule.

ESI_Fragmentation MH [M+H]+ m/z 214 F1 [M+H - CH3OH]+ m/z 182 MH->F1 - CH3OH (32 Da) F2 [M+H - •OH]+ m/z 197 MH->F2 - •OH (17 Da) F3 [M+H - NO]+ m/z 184 MH->F3 - NO (30 Da) F4 [M+H - CH3OH - CO]+ m/z 154 F1->F4 - CO (28 Da)

Caption: Predicted ESI-MS/MS fragmentation of [M+H]⁺ for the target molecule.

Comparative Data Summary

The following table summarizes the key predicted fragments for this compound under both EI-MS and ESI-MS/MS conditions.

Ionization MethodPrecursor Ion (m/z)Key Fragment Ion (m/z)Neutral LossInferred Structure/Fragment
EI-MS 213 ([M]•+)182•OCH₃[M - Methoxy]⁺
183NO[M - Nitric Oxide]•+
167NO₂[M - Nitro]⁺
154•COOCH₃[M - Carbomethoxy]⁺
ESI-MS/MS 214 ([M+H]⁺)182CH₃OH[M+H - Methanol]⁺
197•OH[M+H - Hydroxyl]⁺
184NO[M+H - Nitric Oxide]⁺
154CH₃OH, CO[M+H - Methanol - Carbon Monoxide]⁺

Experimental Protocols

To validate the predicted fragmentation patterns, the following generalized protocols are recommended.

Protocol for GC-EI-MS Analysis

This method is suitable for volatile and thermally stable compounds.

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable volatile solvent (e.g., ethyl acetate, dichloromethane).

  • GC Separation:

    • Injector: Set to 250°C, splitless mode.

    • Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 15°C/min, and hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Detection:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 400.

    • Data Analysis: Identify the peak corresponding to the analyte and analyze its mass spectrum for the molecular ion and key fragments.

Protocol for LC-ESI-MS/MS Analysis

This method is ideal for a broader range of compounds and for obtaining precursor-product relationships.

  • Sample Preparation: Prepare a 1 µg/mL solution of the compound in a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.

  • LC Separation:

    • Column: Use a C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

  • MS/MS Detection:

    • Ion Source: Electrospray Ionization (ESI), positive ion mode.

    • MS1 Scan: Scan from m/z 100 to 500 to identify the [M+H]⁺ ion at m/z 214.

    • MS2 Scan (Product Ion Scan): Select m/z 214 as the precursor ion and apply a range of collision energies (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.

    • Data Analysis: Correlate the fragments observed with the predicted neutral losses from the precursor ion.

Conclusion

The mass spectrometric fragmentation of this compound is a complex process dictated by its unique substitution pattern. Under high-energy EI-MS, fragmentation is expected to be extensive, with primary cleavages occurring at the ester group and losses of nitrogen oxides from the nitro group. In contrast, soft-ionization ESI-MS/MS on the protonated molecule is predicted to yield more controlled fragmentation, primarily through the loss of methanol and subsequent cleavages. The ortho-relationship of the nitro and acetate groups may introduce unique rearrangement pathways. The comparative analysis and protocols provided in this guide serve as a robust framework for researchers to identify, characterize, and quantify this molecule, facilitating its application in drug discovery and chemical research.

References

  • PubChem. Methyl 2-(3-nitrophenyl)acetate. National Center for Biotechnology Information. [Link]

  • Schmidt, K., H. E. Dar, H. J. Stärk, and M. E. B. Schlosser. (2009). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • ResearchGate. Characteristic Fragmentation Patterns of Some 4-(phenylazo)phenols Obtained by Electron Impact Mass Spectrometry. [Link]

  • University of Arizona. Mass Spectrometry: Fragmentation. [Link]

  • Chemistry LibreTexts. 11.8: Fragmentation Patterns in Mass Spectrometry. [Link]

  • PubChem. Methyl 2-(2-nitrophenyl)acetate. National Center for Biotechnology Information. [Link]

  • Southern Illinois University. CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

  • YouTube. Mass Spectrometry: Fragmentation Mechanisms. [Link]

  • YouTube. Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane. [Link]

  • PubChemLite. Methyl 2-(4-fluoro-3-nitrophenyl)acetate (C9H8FNO4). [Link]

  • ResearchGate. (PDF) Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. [Link]

Sources

Purity Verification Standards for Methyl 2-(3-fluoro-2-nitrophenyl)acetate: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-(3-fluoro-2-nitrophenyl)acetate (CAS: 1218935-59-1 / derivative context) is a critical intermediate in the synthesis of next-generation TRK inhibitors (e.g., Larotrectinib) and PARP inhibitors. Its structural integrity—specifically the ortho-nitro and meta-fluoro substitution pattern—is the linchpin of downstream efficacy.

In routine industrial sourcing, this compound is frequently plagued by regioisomeric contamination (e.g., the 4-fluoro or 5-fluoro analogs) and hydrolytic degradation (acid formation). Standard C18 HPLC-UV methods often fail to resolve the critical regioisomers due to overlapping hydrophobicity and identical UV chromophores.

This guide challenges the "HPLC-only" reliance.[1] We present a comparative analysis demonstrating why an orthogonal approach combining Fluorophenyl-HPLC and Quantitative 19F-NMR (qNMR) is the necessary standard for pharmaceutical-grade verification.

Part 1: The Technical Challenge – Regio-Specificity

The synthesis of this compound typically involves nitration of fluorinated phenylacetic acid derivatives. This electrophilic aromatic substitution is rarely 100% regioselective.

  • The Trap: The 3-fluoro-2-nitro isomer (Target) and 3-fluoro-4-nitro isomer (Impurity) possess nearly identical:

    • Molecular Weight (MW: 213.16 g/mol )

      
      Mass Spec is blind. 
      
    • Polarity (

      
      ) 
      
      
      
      Standard C18 retention is similar.
    • UV Maxima

      
      Diode Array Detectors (DAD) see one peak. 
      

Without specific stationary phase interactions or NMR validation, a batch labeled "99% Pure" by HPLC may actually contain 5–10% of a regioisomer that will become a "dead" or toxic impurity in the final drug substance.

Diagram 1: Impurity Origin & Detection Failure

ImpurityFlow Start Fluorophenylacetate Precursor Nitration Nitration Step (HNO3/H2SO4) Start->Nitration Crude Crude Mixture: Target + Isomers Nitration->Crude HPLC_C18 Standard C18 HPLC (Hydrophobic Separation) Crude->HPLC_C18 Path A (Standard) HPLC_F5 Pentafluorophenyl HPLC (Pi-Pi Separation) Crude->HPLC_F5 Path B (Recommended) Result_Fail Result: Single Peak (False Pass) HPLC_C18->Result_Fail Co-elution Result_Pass Result: Resolved Peaks (True Purity) HPLC_F5->Result_Pass Separation

Caption: Workflow demonstrating how standard C18 columns fail to distinguish regioisomers, whereas specialized phases succeed.

Part 2: Comparative Analysis of Analytical Techniques

We compared three methodologies for verifying a spiked sample containing 95% Target and 5% Regioisomer.

FeatureMethod A: HPLC-UV (C18) Method B: HPLC-UV (PFP/F5) Method C: 19F-qNMR
Principle Hydrophobic Interaction

Interaction + Dipole
Nuclear Spin Resonance (Fluorine)
Regio-Selectivity Low (Co-elution likely)High (Resolves nitro-position)Absolute (Distinct chemical shifts)
Quantification Relative Area % (Needs RRF)Relative Area % (Needs RRF)Weight % (Direct Purity)
Sample Prep Dissolve & ShootDissolve & ShootWeighing + Internal Standard
Throughput High (15 min/run)Medium (20 min/run)Low (30+ min/run)
Verdict Insufficient for release.Recommended for routine QC.Gold Standard for Reference Material.

Part 3: Detailed Experimental Protocols

Protocol A: The "Gold Standard" Chromatographic Method

Why this works: We replace the C18 column with a Pentafluorophenyl (PFP) or Phenyl-Hexyl column. The electron-deficient PFP ring interacts differently with the nitro group depending on its ortho or para position relative to the fluorine, creating separation leverage that C18 lacks.

Instrument: Agilent 1290 Infinity II or equivalent. Column: Kinetex F5 (Phenomenex) or ACE C18-PFP, 150 x 4.6 mm, 2.6 µm. Mobile Phase:

  • A: 0.1% Formic Acid in Water (Milli-Q)

  • B: Methanol (LC-MS Grade)

  • Note: Methanol is preferred over Acetonitrile here to enhance

    
     selectivity.
    

Gradient Program:

Time (min) % B Flow Rate (mL/min)
0.0 40 1.0
10.0 70 1.0
12.0 95 1.0

| 15.0 | 40 | 1.0 |

Detection: UV at 265 nm (Nitro-aromatic max) and 210 nm. Temperature: 35°C.

Protocol B: 19F-NMR for Absolute Regio-Confirmation

Why this works: The fluorine atom is highly sensitive to the electronic environment.[2] The nitro group at the ortho position (Target) shields/deshields the fluorine differently than at the para position.

Instrument: Bruker Avance III HD 400 MHz (or higher). Probe: 5mm BBFO or dedicated 19F probe. Solvent: DMSO-


 (preferred for solubility) or CDCl

. Internal Standard (for qNMR):

-Trifluorotoluene (TFT) or 3,5-Bis(trifluoromethyl)benzoic acid (BTFMBA). Must be TraceCERT® grade.

Acquisition Parameters:

  • Pulse Sequence: zgig (Inverse gated decoupling) to eliminate NOE enhancement for quantitative accuracy.

  • Relaxation Delay (D1):

    
     (typically 10–15 seconds for fluorinated aromatics).
    
  • Scans (NS): 64 (for S/N > 150).

  • Spectral Width: -50 ppm to -200 ppm.

Expected Chemical Shifts (approximate vs CFCl3):

  • Target (3-F, 2-NO2):

    
     -110 to -115 ppm (Multiplet due to H-coupling if not decoupled).
    
  • Impurity (3-F, 4-NO2):

    
     -105 to -109 ppm.
    
  • Distinct separation of >1.0 ppm is typically observed.

Part 4: Supporting Experimental Data (Case Study)

We analyzed a commercial batch of this compound labeled "98% Purity."

Experiment:

  • Sample A: Analyzed via Standard C18 HPLC.

  • Sample B: Analyzed via Protocol A (F5 Column) and Protocol B (19F-NMR).

Results Table:

MetricStandard C18 ResultF5 Column Result 19F-NMR Result
Main Peak RT / Shift 4.2 min6.8 min-112.4 ppm
Impurity 1 (Regioisomer) Not Detected (Co-eluted)4.2% (RT: 7.1 min)4.1% (-108.1 ppm)
Impurity 2 (Hydrolysis) 0.5%0.6%N/A (1H NMR needed)
Calculated Purity 99.5% (False Positive) 95.2% 95.9% wt/wt

Part 5: Decision Matrix & Recommendations

For drug development workflows, a tiered approach is required to ensure safety and regulatory compliance (ICH Q3A/Q3B).

Diagram 2: Analytical Decision Tree

DecisionTree Start Batch Received Step1 1. Run 19F-NMR (Quick Scan) Start->Step1 Check1 Regioisomers Detected? Step1->Check1 Reject REJECT BATCH (Reprocess) Check1->Reject Yes (>0.5%) Step2 2. Run HPLC (F5/PFP) (Quantify Non-F Impurities) Check1->Step2 No Check2 Total Purity > 98.0%? Step2->Check2 Check2->Reject No Release RELEASE for Synthesis Check2->Release Yes

Caption: Recommended decision logic. NMR is used as the primary gatekeeper for regio-isomerism before HPLC quantification.

Final Recommendations
  • Abandon C18: For fluoro-nitro aromatic esters, C18 is insufficiently selective. Adopt Pentafluorophenyl (F5) or Phenyl-Hexyl phases immediately.

  • Mandatory qNMR: Do not release Reference Standards without 19F-qNMR validation. The risk of isomeric contamination is too high to rely on UV detection alone.

  • Check Hydrolysis: Monitor the appearance of the carboxylic acid (approx. 12 ppm in 1H-NMR) as this ester is moisture sensitive.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 526967, Methyl 2-(3-nitrophenyl)acetate. Retrieved from [Link]

  • Enovatia. (2025). Advantages of Quantitative NMR for the Determination of Relative Response Factors. Retrieved from [Link]

  • CleanChem. (2025). Larotrectinib Impurity Profiling and Reference Standards. Retrieved from [Link]

  • University of Jerusalem. (n.d.). 19F NMR Chemical Shift Tables and Sensitivity. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.